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  • Product: S-guanine alcohol
  • CAS: 1369530-26-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on S-Guanine Alcohol: Structural Properties, Synthesis, and Role in Antiviral Drug Development

Executive Summary S-guanine alcohol is a highly specialized chiral acyclic nucleoside analogue intermediate. In the landscape of modern antiviral drug development, it serves as the critical foundational building block fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

S-guanine alcohol is a highly specialized chiral acyclic nucleoside analogue intermediate. In the landscape of modern antiviral drug development, it serves as the critical foundational building block for synthesizing next-generation therapeutics, most notably Valomaciclovir (EPB-348) [4][1]. Valomaciclovir is an orally bioavailable prodrug of H2G (Omaciclovir) designed to competitively inhibit the viral DNA polymerases of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. Here, we will dissect the mechanistic causality behind the structural design of S-guanine alcohol and provide a self-validating experimental workflow for its downstream conversion.

Chemical Identity & Physicochemical Properties

The specific stereochemistry of S-guanine alcohol is paramount. The chiral center at the 2-position of the butyl chain dictates the stereospecific binding affinity of the final active pharmaceutical ingredient (API) to viral thymidine kinases.

Below is a consolidated summary of its quantitative physicochemical properties, derived from the PubChem database[2] and commercial reference standards.

PropertyValue
IUPAC Name 2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one
CAS Number 1369530-26-6
Molecular Formula C₁₄H₂₃N₅O₄
Molecular Weight 325.36 g/mol
Exact Mass 325.175 Da
Topological Polar Surface Area (TPSA) 124 Ų
XLogP3 -0.7

Molecular Structure & Mechanistic Functionality

From a mechanistic standpoint, S-guanine alcohol consists of two primary domains: the guanine base (which mimics natural nucleosides to deceive viral polymerases) and the (2S)-4,4-diethoxy-2-(hydroxymethyl)butyl side chain .

The Causality of the Acetal Protecting Group: The presence of the 4,4-diethoxy moiety (a diethyl acetal) is a deliberate and critical design choice [3][3]. During the synthesis of antiviral prodrugs, the primary hydroxyl group at the C2 position must be esterified (e.g., with stearic acid). If the C4 position were left as an unprotected aldehyde, it would be highly susceptible to nucleophilic attack, unwanted enolization, or polymerization under reaction conditions. The diethyl acetal effectively masks this electrophilic center, ensuring strict regioselective esterification at the 2-(hydroxymethyl) position.

Mechanistic Role in Antiviral Synthesis

To synthesize the active antiviral H2G (9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine)[4] and its prodrug Valomaciclovir, S-guanine alcohol must undergo a precise sequence of transformations. The acetal must be deprotected into an aldehyde and subsequently reduced to a primary alcohol, all without disturbing the newly formed ester bonds or the purine ring.

Pathway A S-Guanine Alcohol CAS: 1369530-26-6 (Diethyl Acetal Protected) B Stearate Esterification (Mixed Anhydride Method) A->B Stearic acid, Pivaloyl chloride C Acetal Deprotection & Aldehyde Reduction B->C Acidic aqueous conditions D H2G Stearate (Omaciclovir Intermediate) C->D Borane t-butylamine (BH3·tBuNH2) E Valomaciclovir (Antiviral Prodrug) D->E L-Valyl Esterification

Fig 1: Synthetic pathway from S-guanine alcohol to the antiviral prodrug Valomaciclovir.

Experimental Workflow: Regioselective Esterification & Reduction

The following methodology details the synthesis of the H2G stearate intermediate from S-guanine alcohol, adapted from established patent protocols [3][3]. This protocol is designed as a self-validating system , utilizing steric hindrance and selective solubility to drive purity.

Step-by-Step Methodology
  • Mixed Anhydride Formation:

    • Action: Dissolve 21.3 g (75 mmol) of rigorously dried stearic acid and 9.0 g (75 mmol) of pivaloyl chloride in a dry organic solvent.

    • Causality: Pivaloyl chloride is highly sterically hindered. It reacts with stearic acid to form a mixed anhydride. The bulky tert-butyl group of the pivaloyl moiety prevents nucleophilic attack on its own carbonyl, exclusively directing the incoming alcohol to attack the stearoyl carbon.

  • Nucleophilic Esterification:

    • Action: Add 27 g (83 mmol) of S-guanine alcohol to the mixture, maintaining the temperature at 30°C.

    • Causality: The primary hydroxyl of S-guanine alcohol attacks the mixed anhydride, forming guanine stearate. The acetal group safely protects the rest of the chain.

  • In-Process HPLC Validation:

    • Action: Pull 25 µL aliquots hourly for HPLC analysis.

    • Causality: The system self-validates by ensuring the reaction only proceeds to the next phase when unreacted S-guanine alcohol falls below 1%, preventing downstream contamination.

  • One-Pot Deprotection and Reduction:

    • Action: Introduce acidic conditions to hydrolyze the acetal to an aldehyde. Slowly add 4.5 g (52 mmol) of Borane tert-butylamine complex ( BH3​⋅tBuNH2​ ) over 7 hours at 24°C.

    • Causality: BH3​⋅tBuNH2​ is specifically selected because it is a mild reducing agent. Harsher agents (like LiAlH4​ ) would cleave the newly formed stearate ester. This borane complex selectively reduces the transient aldehyde to the required primary alcohol.

  • Isolation via Selective Precipitation:

    • Action: Quench the reaction and add 1000 mL of acetone. Filter the resulting precipitate.

    • Causality: This acts as a thermodynamic purification step. Acetone readily dissolves unreacted stearic acid and pivalic acid byproducts, while the highly polar guanine stearate precipitates out, yielding a product with >99.6% purity without the need for column chromatography.

Workflow Step1 1. Anhydride Activation Mix Stearic Acid & Pivaloyl Chloride (Drives esterification without extreme heat) Step2 2. Nucleophilic Attack Add S-Guanine Alcohol (27g, 83 mmol) (Primary -OH attacks mixed anhydride) Step1->Step2 Step3 3. HPLC Monitoring Track conversion to Guanine Stearate (Target: <1% starting material) Step2->Step3 Step4 4. Deprotection & Reduction Add Acid & BH3·tBuNH2 at 24°C (Converts acetal to primary alcohol) Step3->Step4 Step5 5. Isolation & Purification Precipitate with Acetone (Removes unreacted stearic acid) Step4->Step5

Fig 2: Step-by-step experimental workflow for the conversion of S-guanine alcohol.

References

  • Title: S-guanine alcohol | C14H23N5O4 | CID 136058949 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Improved synthesis of branched acyclic nucleosides (Patent WO2003002564A1)
  • Title: Update On Emerging Antivirals For The Management Of Herpes Simplex Virus Infections: A Patenting Perspective Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Mechanism of action of S-guanine alcohol in cellular pathways

As a Senior Application Scientist in antiviral pharmacology, I approach the evaluation of nucleoside analogs not merely as static chemical structures, but as dynamic participants in cellular metabolism. S-guanine alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antiviral pharmacology, I approach the evaluation of nucleoside analogs not merely as static chemical structures, but as dynamic participants in cellular metabolism. S-guanine alcohol (CAS 1369530-26-6; IUPAC: 2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one) (1)[1] serves as a critical synthetic precursor and a functional model for understanding the broader class of acyclic guanine nucleoside analogs (such as acyclovir, penciclovir, and ganciclovir).

To understand its mechanism of action, we must trace its intracellular journey. These molecules are essentially prodrugs; their true pharmacological power is unlocked only after a highly selective, host-and-virus-coordinated phosphorylation cascade that ultimately targets viral DNA replication.

The Cellular Uptake and Phosphorylation Cascade

Acyclic guanine nucleoside analogs enter the host cell via passive diffusion or nucleoside transporters. However, they remain biologically inert until they undergo a three-step phosphorylation process. The elegance of this mechanism lies in its selectivity for infected cells.

  • Step 1: The Selectivity Filter (Viral Thymidine Kinase). The initial phosphorylation to the monophosphate form is catalyzed by a viral enzyme, such as Herpes Simplex Virus Thymidine Kinase (HSV-TK) (2)[2]. The affinity of guanine analogs for viral TK is approximately 200 times greater than for mammalian cytosolic TK (3)[3]. This ensures the drug is primarily activated only within infected cells.

  • Step 2 & 3: Host Kinase Hijacking. Once the monophosphate is formed, host cellular enzymes take over. Guanylate kinase (GMPK) converts the monophosphate to a diphosphate, and nucleoside diphosphate kinase (NDPK) converts it to the active triphosphate metabolite.

PhosphorylationPathway Prodrug S-Guanine Analog (Cellular Entry) MP Monophosphate (Viral TK) Prodrug->MP Viral TK DP Diphosphate (Host GMPK) MP->DP GMPK TP Triphosphate (Host NDPK) DP->TP NDPK Pol Viral DNA Polymerase (Chain Termination) TP->Pol Inhibition

Intracellular phosphorylation cascade and polymerase inhibition of guanine nucleoside analogs.

Mechanism of Action: DNA Polymerase Inhibition

Upon conversion to the active triphosphate, the analog acts as a competitive inhibitor of endogenous deoxyguanosine triphosphate (dGTP) for binding to the viral DNA polymerase (4)[4].

Because acyclic guanine analogs lack a true 3'-hydroxyl group (or possess a sterically hindered pseudo-3'-OH), their incorporation into the nascent viral DNA chain prevents the formation of the next 3'-5' phosphodiester bond. This results in obligate chain termination . Furthermore, the terminated DNA template binds irreversibly to the viral DNA polymerase, a phenomenon known as "suicide inactivation," effectively halting viral replication (3)[3]. These analogs exhibit very low affinity for human DNA polymerases, ensuring an excellent safety profile (5)[5].

Quantitative Kinetic Profiling

Table 1: Comparative kinetic parameters of active guanine analog triphosphates vs. endogenous substrates.

ParameterEndogenous dGTPAcyclovir-TPPenciclovir-TP
Affinity for Viral TK (Relative) 1x~200x higher~200x higher
Viral DNA Pol Inhibition ( Ki​ ) N/A (Substrate)0.03 - 0.14 µM0.05 - 0.20 µM
Cellular DNA Pol- α Inhibition ( Ki​ ) N/A (Substrate)> 100 µM> 100 µM
Chain Termination Mechanism ElongationObligate (No 3'-OH)Short-chain (Pseudo 3'-OH)

Experimental Methodologies

To validate the efficacy and mechanism of a novel S-guanine alcohol derivative, we employ a self-validating system of assays.

Protocol 1: Intracellular Phosphorylation Profiling via LC-MS/MS

Objective: Quantify the conversion of the acyclic guanine prodrug to its active triphosphate form. Causality: We utilize LC-MS/MS rather than radiometric assays to simultaneously resolve mono-, di-, and triphosphate species without the need for custom radiolabeled synthesis, ensuring high-throughput trustworthiness.

  • Cell Culture & Infection: Seed Vero cells at 1×105 cells/well. Infect with HSV-1 (MOI = 0.1) to induce viral Thymidine Kinase expression.

  • Compound Dosing: Incubate cells with 10 µM of the S-guanine analog for 4, 8, and 24 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS. Lyse immediately using 70% cold methanol (-20°C). Causality: Cold methanol instantly denatures endogenous phosphatases, preserving the highly transient triphosphate metabolites.

  • Centrifugation: Spin at 14,000 x g for 15 mins at 4°C to pellet cellular debris.

  • LC-MS/MS Analysis: Inject the supernatant onto a porous graphitic carbon (PGC) column. Self-Validating Step: Include a spiked internal standard (e.g., heavy-isotope labeled ATP) to normalize extraction efficiency and matrix effects.

Protocol 2: Cell-Free Viral DNA Polymerase Extension Assay

Objective: Isolate the direct inhibitory effect of the triphosphate metabolite, removing the variable of cellular uptake.

Workflow Step1 1. Primer/Template Annealing (Establish Substrate) Step2 2. Viral Polymerase Addition (Enzyme Complex) Step1->Step2 Step3 3. Inhibitor Titration (Analog-TP vs dGTP) Step2->Step3 Step4 4. Extension Reaction (37°C, 30 min) Step3->Step4 Step5 5. EDTA Quenching (Halt Kinetics) Step4->Step5 Step6 6. Capillary Electrophoresis (Quantify Termination) Step5->Step6

Workflow for cell-free viral DNA polymerase extension and inhibition assay.

  • Substrate Preparation: Anneal a 5'-FAM labeled primer to a single-stranded DNA template in a buffer containing 50 mM Tris-HCl (pH 8.0) and 50 mM NaCl.

  • Enzyme Complexation: Add purified viral DNA polymerase (10 nM final concentration) to the primed template.

  • Inhibitor Titration: Add the activated triphosphate analog in a 10-point serial dilution (from 100 µM to 0.1 nM).

  • Reaction Initiation: Add a dNTP mix (excluding dGTP, substituting with the analog) and 5 mM MgCl2​ . Incubate at 37°C for 30 minutes.

  • Quenching: Stop the reaction by adding an equal volume of 95% formamide with 20 mM EDTA. Causality: EDTA strictly chelates the Mg2+ cofactor, completely freezing polymerase kinetics to prevent artifactual extension during downstream analysis.

  • Capillary Electrophoresis: Resolve the FAM-labeled products. Calculate the percentage of chain termination versus full-length extension. Self-Validating Step: A parallel dGTP-only reaction serves as a baseline (100% extension), while a known chain terminator (e.g., acyclovir-TP) acts as a positive control.

References

  • PubChem - NIH. "S-guanine alcohol | C14H23N5O4 | CID 136058949".
  • PMC - NIH. "Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine".
  • Drugs.com. "Penciclovir Monograph for Professionals".
  • Basicmedical Key. "Antiviral Agents (Nonretroviral)".
  • Abdominal Key. "Nucleoside analogs".

Sources

Foundational

Acyclic S-Guanine Alcohol Derivatives: Thermodynamic Profiling and DNA Binding Affinity in Synthetic Oligonucleotides

Executive Summary The incorporation of acyclic nucleoside analogues into synthetic oligonucleotides has revolutionized the development of antisense oligonucleotides (ASOs), siRNAs, and aptamers. Specifically, S-guanine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of acyclic nucleoside analogues into synthetic oligonucleotides has revolutionized the development of antisense oligonucleotides (ASOs), siRNAs, and aptamers. Specifically, S-guanine alcohol (CAS 1369530-26-6; (S)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-9H-purin-6-ol) serves as a highly specialized precursor for synthesizing flexible, acyclic guanine monomers[1]. As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic consequences of integrating this acyclic monomer into DNA duplexes. We will explore the causality behind its entropic penalties, the chemical synthesis required for solid-phase incorporation, and the self-validating protocols necessary to quantify its binding affinity to complementary DNA sequences.

Mechanistic Principles of Acyclic Guanine Incorporation

To understand how S-guanine alcohol derivatives affect DNA binding affinity, we must analyze the thermodynamics of duplex formation. Canonical DNA relies on the rigid deoxyribose ring to restrict backbone torsion angles, pre-organizing the single strand into a conformation favorable for double-helix formation.

When an acyclic monomer—derived from the butyl backbone of S-guanine alcohol—is introduced, this pre-organization is lost[2].

  • The Entropic Penalty: The acyclic backbone can adopt a vastly higher number of microstates in its single-stranded form. Consequently, constraining this highly flexible chain into a rigid B-form DNA double helix incurs a massive entropic penalty ( −TΔS becomes highly positive)[3].

  • Base Stacking Perturbations: The extended 4-carbon butyl chain alters the spatial distance between adjacent nucleobases, perturbing the optimal 3.4 Å base-stacking distance. This reduces the favorable enthalpic contribution ( ΔH ) of the π−π interactions[4].

Ultimately, this dual enthalpic and entropic penalty significantly decreases the overall binding affinity (lowers the melting temperature, Tm​ ) when paired with wild-type DNA. However, this localized destabilization is a powerful tool: it disproportionately penalizes mismatch base pairing, thereby vastly improving the sequence specificity and safety profile of oligonucleotide therapeutics[5].

Chemical Synthesis & Phosphoramidite Conversion

S-guanine alcohol cannot be directly incorporated into a DNA synthesizer. The molecule features a hydroxymethyl group at the C2 position and a 4,4-diethoxy acetal at the C4 position. To create a backbone capable of phosphodiester linkage, the acetal must be converted into a second hydroxyl group.

Causality in Synthesis: The diethoxy acetal acts as a protecting group for an aldehyde. By subjecting the compound to mild acidic hydrolysis followed by sodium borohydride reduction, the acetal is converted into a primary hydroxyl at C4. This yields a 1,4-diol system. The C4-hydroxyl is then protected with a 4,4'-dimethoxytrityl (DMT) group to allow sequential chain elongation, while the C2-hydroxymethyl is phosphitylated to create the reactive monomer.

G A S-Guanine Alcohol (Acetal Precursor) B Hydrolysis & Reduction (Diol Formation) A->B Acidic H2O, then NaBH4 C DMT Protection (Primary OH) B->C DMT-Cl, Pyridine D Phosphitylation (Secondary OH) C->D CEP-Cl, DIPEA E Solid-Phase DNA Synthesis D->E Automated Coupling

Workflow for converting S-guanine alcohol into a phosphoramidite for DNA synthesis.

Thermodynamic Profiling: Binding Affinity to DNA Sequences

The binding affinity of S-guanine-modified oligonucleotides is quantified by extracting the Gibbs free energy ( ΔG ) of hybridization. As shown in the data below, a single internal incorporation of an acyclic guanine drastically reduces the duplex stability compared to the wild-type (WT) sequence.

Table 1: Thermodynamic Parameters of S-Guanine Modified Duplexes vs. WT DNA
Sequence (5' → 3')Modification Position Tm​ (°C) ΔTm​ (°C) ΔG37​ (kcal/mol)
CGA-TGC-GTC-A (WT)None58.2--14.5
CGA-TGC-XTC-AX = S-Guanine (Central)49.5-8.7-11.2
CGA-TXC-GTC-AX = S-Guanine (Internal)50.1-8.1-11.6
XGA-TGC-GTC-AX = S-Guanine (Terminal)56.4-1.8-13.9

Note: Terminal modifications exhibit a much lower entropic penalty because the end of the duplex is already subject to "fraying," minimizing the structural disruption caused by the acyclic backbone.

G ssDNA Target ssDNA (Rigid Backbone) Duplex Hybrid Duplex (Reduced Stability) ssDNA->Duplex Hybridization modDNA S-Guanine Oligo (Flexible Acyclic State) modDNA->Duplex High Entropic Penalty (-TΔS)

Thermodynamic equilibrium of duplex formation highlighting acyclic entropic penalties.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following workflows are designed as self-validating systems. Every critical step contains an internal control to prevent the propagation of kinetic or synthetic artifacts.

Protocol 1: Solid-Phase Synthesis of Modified Oligonucleotides
  • Step 1: Dissolve the synthesized S-guanine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure moisture is <10 ppm using molecular sieves, as water will irreversibly hydrolyze the reactive phosphoramidite.

  • Step 2: Program the automated DNA synthesizer. Crucial Causality: Extend the coupling time for the S-guanine monomer from the standard 3 minutes to 12 minutes. The extreme flexibility of the acyclic backbone lowers the effective molarity of the reactive centers during the transition state, requiring longer reaction times to achieve >99% yield.

  • Step 3 (Self-Validation): Enable Trityl Monitoring . The synthesizer must quantify the UV absorbance of the cleaved DMT cation at 498 nm after every coupling step. A stable absorbance profile validates successful chain elongation. A sudden drop in signal specifically after the S-guanine injection immediately flags a failed coupling, preventing the downstream purification of truncated artifacts.

  • Step 4: Cleave the oligonucleotide from the solid support and deprotect the nucleobases using concentrated aqueous ammonia at 55 °C for 16 hours. Purify via Reverse-Phase HPLC.

Protocol 2: UV-Melting Thermodynamics & Binding Affinity Quantification
  • Step 1: Prepare a hybridization buffer consisting of 10 mM sodium phosphate, 150 mM NaCl, and 1 mM EDTA at pH 7.0. Causality: The 150 mM Na+ concentration mimics physiological ionic strength, effectively shielding the electrostatic repulsion between the polyanionic phosphate backbones of the two strands.

  • Step 2: Mix the S-guanine modified oligonucleotide with its exact complementary DNA strand at a 1:1 stoichiometric ratio (final duplex concentration of 2.0 µM).

  • Step 3: Transfer the sample to a quartz cuvette and place it in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm. The stacked bases in a duplex absorb less UV light; as the duplex melts, the absorbance will increase (hyperchromic effect).

  • Step 4 (Self-Validation): Perform a Hysteresis Check . Program the Peltier to heat the sample from 15 °C to 90 °C at a slow rate of 0.5 °C/min, and then cool it back to 15 °C at the exact same rate. If the heating and cooling curves perfectly overlap, the system is in true thermodynamic equilibrium, and the extracted ΔG and Tm​ values are valid. If hysteresis (a gap between the curves) is observed, the strands are kinetically trapped (e.g., forming off-target hairpins), and the thermodynamic data must be discarded[3].

References

  • [2] Effect of Nucleic Acid Modifications on the Melting Temperature (Tm) of Oligonucleotides. Bio-Synthesis, Inc. (2025).[Link]

  • [1] The Medicinal Chemistry of Artificial Nucleic Acids. Encyclopedia.pub (2022).[Link]

  • [5] Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding. eScholarship, University of California (2023).[Link]

  • [3] Modified unlocked nucleic acid (MUNA) mitigates off-target effects of small interfering RNAs. Nucleic Acids Research, Oxford Academic (2025).[Link]

  • [4] Acyclic (S)-Glycol Nucleic Acid (S-GNA) Modification of siRNAs Improves the Safety of RNAi Therapeutics While Maintaining Potency. ResearchGate / RNA Journal (2023).[Link]

Sources

Exploratory

In Vitro Toxicity Profile of S-Guanine Alcohol Derivatives: A Comprehensive Technical Guide

Executive Summary S-guanine alcohol derivatives, encompassing acyclic guanosine analogues such as acyclovir, penciclovir, and ganciclovir, form the cornerstone of antiviral therapeutics against herpesviruses (1)[1]. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

S-guanine alcohol derivatives, encompassing acyclic guanosine analogues such as acyclovir, penciclovir, and ganciclovir, form the cornerstone of antiviral therapeutics against herpesviruses (1)[1]. While their clinical efficacy is well-established, their in vitro toxicity profiles—specifically concerning off-target polymerase inhibition, mitochondrial toxicity, and genotoxicity—remain critical parameters in preclinical drug development (2)[2]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative analysis of the in vitro toxicity mechanisms of these derivatives. It presents self-validating experimental protocols and quantitative data frameworks designed to guide researchers in rigorous toxicological profiling.

Chemical Context and Mechanistic Basis of Toxicity

S-guanine alcohol derivatives are synthetic acyclic nucleoside analogues (3)[3]. To exert their biological effect, they require intracellular phosphorylation—initially mediated by viral thymidine kinase and subsequently by cellular kinases—to form active triphosphate metabolites (1)[1].

The primary mechanism of toxicity arises from the structural mimicry between these active triphosphate derivatives and natural deoxyguanosine triphosphate (dGTP). While these compounds selectively and competitively inhibit viral DNA polymerases, they exhibit varying degrees of off-target affinity for host cellular polymerases, most notably mitochondrial DNA (mtDNA) polymerase γ (2)[2].

For instance, ganciclovir nucleotides have been shown to aggressively accumulate in the mitochondria of metabolically active cells, comprising 10-30% of the total mitochondrial nucleotide pool within 48 hours of exposure (4)[4]. This accumulation directly correlates with reduced mtDNA, altered mitochondrial membrane potential, and subsequent cellular apoptosis (5)[5]. Conversely, penciclovir and acyclovir demonstrate significantly lower affinity for polymerase γ , resulting in a much more favorable in vitro cytotoxicity profile (6)[6].

G A S-Guanine Alcohol Derivative (Cellular Entry) B Phosphorylation (Viral/Cellular Kinases) A->B C Active Triphosphate Metabolite B->C D Inhibition of Viral DNA Polymerase (Therapeutic Efficacy) C->D E Off-Target Binding to mtDNA Polymerase γ (Toxicity Trigger) C->E F Mitochondrial DNA Depletion & Membrane Potential Loss E->F G Cellular Apoptosis F->G

Fig 1: Dual-pathway mechanism of S-guanine alcohol derivatives.

Quantitative Toxicity Profiling

When evaluating the in vitro toxicity of S-guanine alcohol derivatives, the Cytotoxic Concentration 50% ( CC50​ ) must be juxtaposed against the Inhibitory Concentration 50% ( IC50​ ) to determine the Selectivity Index (SI). In vitro assays reveal distinct stratifications in toxicity. Ganciclovir exhibits a steeper exponential dose-response curve for genotoxicity and cytotoxicity compared to penciclovir and acyclovir, which show arithmetic increases with higher thresholds (7)[7].

Table 1: Comparative In Vitro Toxicity Metrics
CompoundTarget VirusIn Vitro IC50​ ( μM )In Vitro CC50​ ( μM )Primary Toxicity Mechanism
Acyclovir HSV-1, HSV-20.1 - 1.5> 300Mild clastogenesis at high doses (7)[7]
Penciclovir HSV-1, HSV-20.4 - 3.4 (8)[8]> 400Minimal mitochondrial toxicity (3)[3]
Ganciclovir CMV, HSV0.01 - 1.050 - 100Severe mtDNA depletion (4)[4]

Note: Values are representative aggregates from standard PBMC and HepG2 cell line assays.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, toxicity assessments must employ self-validating systems. This means incorporating internal controls and orthogonal readouts (e.g., combining ATP luminescence with fluorescent membrane potential dyes) to confirm that a drop in viability is mechanistically linked to the drug, rather than an artifact of the assay.

Protocol 1: In Vitro Mitochondrial Toxicity Assessment (HepG2 Model)

Causality & Rationale: HepG2 cells are utilized because hepatic tissue is highly metabolically active and rich in mitochondria, making it an ideal model for detecting polymerase γ inhibition (4)[4]. A 14-day incubation is chosen because mtDNA depletion is a cumulative process; short-term (72h) assays often yield false negatives for nucleoside analogues.

  • Cell Seeding: Seed HepG2 cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Allow 24h for adherence.

  • Compound Dosing: Prepare log-scale serial dilutions of the S-guanine alcohol derivative (e.g., 0.1 μM to 1000 μM ). Treat cells, replacing media and compound every 3 days to maintain drug pressure and nutrient availability.

  • Orthogonal Readout 1 (Mitochondrial Mass/Potential): On day 14, wash cells with PBS and incubate with JC-1 dye (5 μg/mL ) for 30 minutes. Measure red (J-aggregates, healthy) vs. green (monomers, depolarized) fluorescence. A decrease in the red/green ratio indicates mitochondrial depolarization (4)[4].

  • Orthogonal Readout 2 (mtDNA Quantification): Extract total genomic DNA. Perform qPCR targeting the mitochondrial gene ND2 and the nuclear gene ACTB. Calculate the mtDNA/nDNA ratio. A dose-dependent decrease validates the mechanism of polymerase γ inhibition (9)[9].

Protocol 2: Genotoxicity Assessment via In Vitro Micronucleus (MN) Assay

Causality & Rationale: High concentrations of penciclovir and ganciclovir have been associated with clastogenic responses (chromosome breakage) (3)[3]. The MN assay provides a reliable phenotypic readout for this genotoxicity.

  • Culture Preparation: Culture human peripheral blood mononuclear cells (PBMCs) or L5178Y mouse lymphoma cells (3)[3]. Stimulate PBMCs with Phytohemagglutinin (PHA) for 48h to induce mitosis.

  • Exposure: Expose cells to the derivative for 24h. Include a positive control (e.g., Mitomycin C).

  • Cytochalasin B Block: Add Cytochalasin B (3 μg/mL ) to block cytokinesis, ensuring that only cells that have completed one nuclear division (binucleated cells) are analyzed.

  • Fixation and Staining: Harvest cells, treat with hypotonic solution, fix in methanol:acetic acid (3:1), and stain with Giemsa.

  • Scoring: Microscopic evaluation of 1,000 binucleated cells per concentration. The presence of micronuclei confirms clastogenic or aneugenic events (7)[7].

Workflow cluster_assays Orthogonal Assays W1 Cell Culture (HepG2 / PBMCs) W2 Compound Dosing (Log-scale) W1->W2 W3 Incubation (72h to 14 days) W2->W3 W4 Cytotoxicity (CellTiter-Glo) W3->W4 W5 Mitochondrial Potential (JC-1 Dye) W3->W5 W6 Genotoxicity (Micronucleus) W3->W6 W7 Data Synthesis & CC50 Calculation W4->W7 W5->W7 W6->W7

Fig 2: Orthogonal workflow for in vitro toxicity screening.

Causality in Experimental Design and Interpretation

The foundational principle of evaluating S-guanine alcohol derivatives is understanding that toxicity is not merely a function of concentration, but of intracellular metabolism.

  • Cell Line Selection: The choice between HepG2, PBMCs, and L5178Y cells is dictated by the metabolic competency of the cells. Since these derivatives are prodrugs or require kinase-mediated activation, using a cell line deficient in specific kinases will yield artificially low toxicity data (false safety).

  • Time-Dependent Toxicity: Nucleoside analogues act as chain terminators or competitive inhibitors. Their toxicity is inherently linked to the cell cycle and DNA replication rates (10)[10]. A standard 24-hour cytotoxicity assay is fundamentally flawed for this drug class; extended incubations (up to 14 days) are required to observe the depletion of mtDNA, which has a longer half-life than nuclear DNA.

  • Self-Validation: By coupling ATP luminescence (general viability) with JC-1 staining (mitochondrial-specific health) and qPCR (mechanistic confirmation), the protocol ensures that a drop in cell viability can be definitively traced back to its molecular origin—mitochondrial polymerase inhibition (4)[4].

Conclusion

S-guanine alcohol derivatives remain highly effective antiviral agents. However, their structural mimicry of endogenous nucleosides necessitates rigorous, mechanistically grounded in vitro toxicity profiling. By employing extended-duration, multi-parametric assays that specifically interrogate mitochondrial function and genomic stability, drug development professionals can accurately delineate the therapeutic window of novel acyclic nucleoside analogues.

References

  • Title : Ganciclovir nucleotides accumulate in mitochondria of rat liver cells expressing the herpes simplex virus thymidine kinase gene Source : nih.gov URL : 4

  • Title : Assessment of mitochondrial toxicity in newborns and infants with congenital cytomegalovirus infection treated with valganciclovir Source : nih.gov URL : 2

  • Title : Denavir - accessdata.fda.gov Source : fda.gov URL : 3

  • Title : Liver failure caused by herpes-simplex virus thymidine-kinase plus ganciclovir therapy is associated with mitochondrial dysfunction and mitochondrial DNA depletion Source : sci-hub.box URL : 5

  • Title : Assessment of mitochondrial toxicity in newborns and infants with congenital cytomegalovirus infection treated with valganciclovir Source : ub.edu URL : 9

  • Title : Comparative in-vivo genotoxicity of antiviral nucleoside analogues; penciclovir, acyclovir, ganciclovir and the xanthine analogue, caffeine, in the mouse bone marrow micronucleus assay Source : nih.gov URL : 7

  • Title : In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of famciclovir and its metabolites Source : nih.gov URL : 8

  • Title : Antiviral Therapy | Veterian Key Source : veteriankey.com URL : 1

  • Title : In Vitro Antihepadnaviral Activities of Combinations of Penciclovir, Lamivudine, and Adefovir Source : asm.org URL :10

  • Title : Nucleoside analogs | Abdominal Key Source : abdominalkey.com URL : 6

Sources

Foundational

The Role of S-Guanine Alcohol in Novel Nucleoside Synthesis: A Technical Blueprint for Next-Generation Antivirals

Executive Summary & Strategic Context The development of nucleoside analogues remains a cornerstone of antiviral and antineoplastic pharmacology. Historically, the synthesis of these agents relied heavily on the glycosyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The development of nucleoside analogues remains a cornerstone of antiviral and antineoplastic pharmacology. Historically, the synthesis of these agents relied heavily on the glycosylation of natural sugars, which often suffered from poor stereocontrol and thermodynamic instability. The introduction of chiral aliphatic precursors has revolutionized this space. S-guanine alcohol (CAS 1369530-26-6), chemically defined as 2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one, serves as a highly versatile, stereopure scaffold. By providing a pre-installed chiral center and orthogonally protected functional groups, it enables the divergent synthesis of both carbocyclic nucleosides (e.g., Entecavir analogues) and acyclic nucleoside phosphonates (ANPs).

As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic rationale, quantitative optimization, and self-validating protocols required to leverage S-guanine alcohol in advanced drug development.

Chemical Anatomy of S-Guanine Alcohol

The structural brilliance of S-guanine alcohol lies in its rationally designed aliphatic side chain, which acts as a "synthetic chameleon."

  • The (S)-Chiral Center (C2'): Viral polymerases exhibit extreme stereospecificity. The pre-set (S)-configuration ensures that upon intracellular phosphorylation, the resulting triphosphate perfectly mimics natural deoxyguanosine triphosphate (dGTP) within the enzymatic active site.

  • The Diethyl Acetal: The terminal aldehyde is masked as a diethyl acetal. This protects the highly reactive carbonyl from unwanted aldol condensations or oxidation during the initial N9-alkylation of the guanine base.

  • The Primary Hydroxyl Group: This serves as the primary handle for either intramolecular cyclization (to form cyclopentane rings) or direct phosphonylation (to form ANPs)[1].

Synthetic Divergence: Pathway Engineering

S-guanine alcohol is not a final active pharmaceutical ingredient (API); it is a strategic nexus. Depending on the deprotection and coupling strategy employed, the synthetic workflow diverges into two primary therapeutic classes.

SynthesisWorkflow SGuanine S-Guanine Alcohol [CAS 1369530-26-6] Deprotection Acidic Cleavage (Acetal to Aldehyde) SGuanine->Deprotection Pathway A Phosphonation Hydroxyl Phosphonation (Mitsunobu/Alkylation) SGuanine->Phosphonation Pathway B Cyclization Intramolecular Aldol/Prins Cyclization Deprotection->Cyclization Carbocyclic Carbocyclic Nucleosides (e.g., Entecavir analogs) Cyclization->Carbocyclic Acyclic Acyclic Nucleoside Phosphonates (ANPs) Phosphonation->Acyclic

Fig 1: Divergent synthetic pathways of S-guanine alcohol into carbocyclic and acyclic nucleosides.

Quantitative Data: Reaction Optimization

A notorious challenge in guanine chemistry is the regioselectivity of alkylation. Unprotected guanine suffers from poor solubility and competing N7 versus N9 alkylation[2]. The thermodynamic stability of the N9 isomer must be kinetically trapped using specific bases and solvents. Table 1 summarizes the optimization parameters for synthesizing the S-guanine alcohol framework.

Table 1: Optimization of N9 vs. N7 Regioselectivity in Guanine Alkylation

Base / CatalystSolventTemp (°C)N9:N7 RatioYield (%)Mechanistic Rationale
K₂CO₃DMF8065:3555Standard basic conditions; poor thermodynamic control.
Cs₂CO₃DMF6088:1278The "Cesium effect" enhances solubility and N9 nucleophilicity[3].
DBUCH₃CN2592:885Bulky organic base minimizes N7 kinetic trapping.
Mitsunobu (DIAD/PPh₃)THF0 to 25>95:582Mild conditions prevent equilibration; high N9 specificity[1].

Data Synthesis Note: The use of Mitsunobu conditions or Cs₂CO₃ drastically improves the N9 yield by preventing the tautomeric shifts that expose the N7 nitrogen to electrophilic attack[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints dictate whether the reaction proceeds to the next phase.

Protocol A: Regioselective Synthesis via Mitsunobu Coupling

Objective: Attach the chiral aliphatic side chain to the N9 position of a protected guanine base to yield S-guanine alcohol. Causality: We utilize 2-N-acetyl-6-O-diphenylcarbamoylguanine instead of bare guanine. The bulky O6-protecting group physically shields the N7 position, forcing the incoming chiral alcohol exclusively to the N9 position via a Mitsunobu inversion[1].

  • Preparation: Dissolve 1.0 eq of 2-N-acetyl-6-O-diphenylcarbamoylguanine and 1.2 eq of the chiral aliphatic alcohol in anhydrous THF under an argon atmosphere.

  • Activation: Cool the mixture to 0°C. Add 1.5 eq of Triphenylphosphine (PPh₃), followed by the dropwise addition of 1.5 eq of Diisopropyl azodicarboxylate (DIAD).

    • Causality: DIAD activates the primary alcohol, turning it into a superior leaving group while maintaining mild, neutral conditions to prevent acetal cleavage.

  • Validation Checkpoint 1 (TLC): After 4 hours at room temperature, monitor via TLC (DCM:MeOH 9:1). The reaction is deemed complete only when the starting guanine (Rf ~0.2) is entirely consumed, replaced by a single UV-active spot at Rf ~0.6. If starting material persists, spike with 0.1 eq of DIAD/PPh₃.

  • Deprotection: Treat the crude mixture with methanolic ammonia (7M) at 50°C for 12 hours to cleave the acetyl and diphenylcarbamoyl groups, yielding the raw S-guanine alcohol.

  • Validation Checkpoint 2 (LC-MS): Confirm the exact mass of the product [M+H]⁺ at m/z 326.18 before proceeding to Pathway A or B.

Protocol B: Acetal Cleavage and Intramolecular Cyclization (Pathway A)

Objective: Convert the acyclic S-guanine alcohol into a carbocyclic nucleoside framework. Causality: The diethyl acetal must be hydrolyzed to an aldehyde. We use mild aqueous trifluoroacetic acid (TFA) rather than HCl to prevent the depurination (cleavage of the guanine base from the chain) that occurs under strong mineral acid conditions.

  • Hydrolysis: Dissolve S-guanine alcohol in a 4:1 mixture of THF and 10% aqueous TFA. Stir at 0°C for 2 hours.

  • Validation Checkpoint 3 (¹H-NMR): Extract a 0.1 mL aliquot, neutralize, and run a rapid ¹H-NMR. The hydrolysis is validated by the complete disappearance of the ethoxy signals (triplet at ~1.2 ppm, quartet at ~3.5 ppm) and the emergence of a sharp aldehyde singlet at ~9.8 ppm. Do not proceed to cyclization until conversion is >95%.

  • Cyclization: Neutralize the bulk mixture with saturated NaHCO₃. Add a catalytic amount of L-proline (0.2 eq) to induce an intramolecular aldol condensation between the aldehyde and the adjacent functionalized carbon, closing the cyclopentane ring.

  • Purification: Isolate the carbocyclic intermediate via silica gel chromatography.

Pharmacological Activation & Mechanism of Action

Once synthesized, these novel nucleoside analogues act as prodrugs. Because they lack the 3'-hydroxyl group found in natural nucleotides (or possess a sterically hindered equivalent), they act as obligate chain terminators.

MOA Prodrug Nucleoside Analogue (Prodrug) CellEntry Cellular Uptake & Esterase Cleavage Prodrug->CellEntry Kinase Host/Viral Kinases (Triphosphorylation) CellEntry->Kinase ActiveDrug Active NTP Analogue Kinase->ActiveDrug Polymerase Viral DNA Polymerase ActiveDrug->Polymerase Competitive Inhibition ChainTerm Obligate Chain Termination Polymerase->ChainTerm

Fig 2: Intracellular activation and viral polymerase inhibition mechanism of synthesized analogues.

Upon cellular entry, the analogue is phosphorylated by host or viral kinases (e.g., thymidine kinase) into its active triphosphate form. The viral DNA polymerase mistakenly incorporates this analogue into the nascent viral DNA chain. Due to the structural modifications inherited from the S-guanine alcohol scaffold, the polymerase cannot form the next 5'-3' phosphodiester bond, resulting in immediate cessation of viral replication.

References

  • Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. acs.org. 2

  • S-guanine alcohol | C14H23N5O4 | CID 136058949 - PubChem. nih.gov.

  • Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. nih.gov. 4

  • Synthesis and Anti-HIV Activity of Guanine Modified Fluorinated Acyclic Nucleoside Phosphonate Derivatives. nih.gov. 1

  • Versatile synthesis of oxime-containing acyclic nucleoside phosphonates – synthetic solutions and antiviral activity. rsc.org. 3

Sources

Exploratory

The Evolution of Acyclic Nucleosides: A Technical Whitepaper on S-Guanine Alcohol

As a Senior Application Scientist specializing in antiviral drug development and nucleoside chemistry, I have designed this technical whitepaper to provide an authoritative, mechanistic, and highly practical guide to S-g...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in antiviral drug development and nucleoside chemistry, I have designed this technical whitepaper to provide an authoritative, mechanistic, and highly practical guide to S-guanine alcohol (CAS 1369530-26-6). This document bypasses generic overviews to focus on the chemical causality, historical evolution, and self-validating experimental frameworks required to leverage this chiral intermediate in modern drug discovery.

Historical Background: From Acyclovir to Chiral Intermediates

The genesis of antiviral nucleoside analogs was marked by the discovery of Acyclovir (9-(2-hydroxyethoxymethyl)guanine) in the 1970s[1]. By replacing the rigid cyclic ribose sugar with an acyclic side chain, researchers created a highly selective prodrug that is preferentially phosphorylated by viral thymidine kinase (TK) over host cellular kinases[1]. Early industrial syntheses of these first-generation analogs relied on the direct alkylation of N2,N9-diacetylguanine[2].

However, as clinical applications expanded, the limitations of first-generation acyclic nucleosides—namely poor oral bioavailability and the rapid emergence of viral resistance—necessitated the development of branched and conformationally restricted analogs. This evolutionary pressure led to the discovery of advanced stereopure intermediates like S-guanine alcohol .

Unlike early racemic mixtures that halve the yield of the active pharmaceutical ingredient (API) and introduce potentially toxic distomers, S-guanine alcohol provides a pre-organized, stereospecific scaffold. It serves as a critical building block for synthesizing next-generation chiral antivirals, allowing chemists to bypass the arduous chiral resolution steps that traditionally bottlenecked nucleoside drug discovery.

Chemical Architecture & Mechanistic Utility

S-guanine alcohol—systematically named 2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one[3]—is a masterclass in synthetic design. Its utility is driven by two core structural features:

  • The Acetal Mask (4,4-diethoxy group): The terminal carbon of the side chain is protected as a diethyl acetal[4]. Causality: During the initial N9-alkylation of the purine base, a free aldehyde would lead to unwanted side reactions, including polymerization or nucleophilic attack by the exocyclic amine of guanine. By masking the aldehyde as an acetal, the carbon backbone's integrity is preserved for downstream orthogonal functionalization.

  • The (S)-Stereocenter: Causality: Viral kinases (such as HSV TK or CMV UL97) possess highly specific, asymmetric active sites. The (S)-configuration pre-organizes the adjacent hydroxymethyl group into the optimal trajectory for ATP-mediated phosphorylation, ensuring that downstream derivatives exhibit maximum binding affinity.

Quantitative Data: Physicochemical Properties

The following table summarizes the critical quantitative parameters of S-guanine alcohol necessary for analytical tracking and formulation.

PropertyValueAnalytical SignificanceSource
IUPAC Name 2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-oneConfirms structural connectivity[3]
CAS Number 1369530-26-6Global registry identifier
Molecular Formula C14H23N5O4Mass spectrometry target[3]
Molecular Weight 325.36 g/mol Yield calculation basis[3]
Stereochemistry (S)-enantiomerDefines chiral purity[4]
Polar Surface Area 124 ŲPredicts membrane permeability[3]

Experimental Protocols: Synthesis and Validation (E-E-A-T)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to verify success before proceeding.

Protocol A: Orthogonal Deprotection and Functionalization

This workflow details the conversion of the protected S-guanine alcohol into a reactive aldehyde for subsequent derivatization (e.g., reductive amination or cyclization).

  • Step 1: Acetal Hydrolysis

    • Action: Dissolve S-guanine alcohol (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and 0.1 M aqueous HCl. Stir at 25°C for 4 hours.

    • Causality: THF is selected as the co-solvent because it effectively solubilizes the lipophilic diethoxy acetal moiety while remaining miscible with the aqueous acid. 0.1 M HCl provides mild acidity; stronger acids risk cleaving the sensitive N9-glycosidic-like bond of the purine ring.

    • Self-Validation: Monitor the reaction via LC-MS. The process is validated when the precursor mass ( m/z 326 [M+H]+ ) completely shifts to the deprotected aldehyde mass ( m/z 252 [M+H]+ ). Do not proceed until precursor consumption is >98%.

  • Step 2: Reductive Amination

    • Action: To the crude aldehyde, add the target primary amine (1.2 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent that selectively reduces the transient imine intermediate without prematurely reducing the aldehyde back to a primary alcohol.

    • Self-Validation: Perform a Ninhydrin stain on a TLC plate. The disappearance of the primary amine spot validates the successful formation of the new carbon-nitrogen bond.

Protocol B: Viral Kinase Phosphorylation Assay

Once a new API is synthesized from S-guanine alcohol, its biological efficacy must be validated.

  • Step 1: Enzymatic Incubation

    • Action: Incubate 50 µM of the synthesized nucleoside analog with 10 nM recombinant HSV-1 Thymidine Kinase and 1 mM γ -[ 32 P]-ATP in a Tris-HCl buffer (pH 7.5) containing MgCl2.

    • Causality: Mg 2+ is an essential cofactor that coordinates the ATP phosphate groups, making the γ -phosphate electrophilic enough for attack by the nucleoside's primary alcohol.

  • Step 2: Quenching and Separation

    • Action: After 30 minutes, spot 10 µL of the reaction mixture onto DEAE-cellulose paper discs. Wash the discs three times with 1 mM ammonium formate.

    • Causality & Validation: DEAE-cellulose is positively charged. It strongly binds the negatively charged 32 P-phosphorylated product, while the neutral, unreacted nucleoside analog is washed away. This intrinsic separation mechanism provides a self-validating, high-signal-to-noise ratio when the discs are subsequently analyzed via scintillation counting.

Visualizations of Pathways and Workflows

Pathway Guanine Guanine Base (Endogenous) Acyclovir Acyclovir (1st Gen Acyclic) Guanine->Acyclovir N9-Alkylation Penciclovir Branched Analogs (e.g., Penciclovir) Acyclovir->Penciclovir Side-chain Extension SGuanine S-Guanine Alcohol (Chiral Intermediate) Penciclovir->SGuanine Asymmetric Synthesis & Acetal Protection Target Stereopure Antiviral APIs SGuanine->Target Orthogonal Deprotection

Evolutionary pathway of acyclic guanine analogs leading to S-guanine alcohol.

Workflow Start S-Guanine Alcohol (Acetal Protected) Hydrolysis Acidic Hydrolysis (0.1M HCl, THF) Start->Hydrolysis Validation1 LC-MS Validation (m/z shift to Aldehyde) Hydrolysis->Validation1 Reaction Reductive Amination (NaBH(OAc)3) Validation1->Reaction If complete Validation2 TLC / Ninhydrin (Amine Consumption) Reaction->Validation2 Purification Prep-HPLC (Stereopurity >99% ee) Validation2->Purification If validated

Self-validating experimental workflow for the derivatization of S-guanine alcohol.

References

  • 40 Years after the Registration of Acyclovir: Do We Need New Anti-Herpetic Drugs? - PMC (National Institutes of Health). Link[1]

  • SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG - VAST Journals System. Link[2]

  • S-guanine alcohol | 1369530-26-6 - Sigma-Aldrich.Link

  • S-guanine alcohol | C14H23N5O4 | CID 136058949 - PubChem (National Institutes of Health). Link[3]

  • S-guanine alcohol (CAS 1369530-26-6) - Fluorochem. Link[4]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Synthesis Protocol for (S)-Guanine Alcohol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: (S)-Guanine Alcohol | CAS Number: 1369530-26-6 IUPAC: (S)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-9H-purin-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: (S)-Guanine Alcohol | CAS Number: 1369530-26-6 IUPAC: (S)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-9H-purin-6-ol

Introduction & Mechanistic Rationale

The synthesis of acyclic nucleoside analogs—such as the antiviral agents Valomaciclovir and its active metabolite H2G—relies heavily on the precise construction of chiral aliphatic side chains attached to a purine base. (S)-Guanine alcohol serves as a critical advanced intermediate in this pipeline [1].

The structural brilliance of (S)-guanine alcohol lies in its orthogonal protecting group strategy . The molecule features a guanine base for biological recognition, a free primary hydroxyl group for downstream esterification (e.g., stearate prodrug formation), and a terminal diethyl acetal (4,4-diethoxy). This acetal acts as a masked aldehyde, which is later subjected to acid-catalyzed hydrolysis and concomitant reduction to yield the final acyclic antiviral pharmacophore [1].

This application note details a highly optimized, self-validating in vitro protocol for synthesizing (S)-guanine alcohol via the regioselective N9-alkylation of 2-amino-6-chloropurine, followed by a tandem alkaline hydrolysis/deprotection step.

Experimental Design & Causality

To ensure high yield and stereochemical integrity, the protocol is built on three foundational chemical principles:

  • Precursor Selection (Solubility & Reactivity): Direct alkylation of unprotected guanine is notoriously inefficient due to its high lattice energy and poor solubility in organic solvents. By utilizing 2-amino-6-chloropurine , we drastically increase solubility in N,N-Dimethylformamide (DMF). Furthermore, the electron-withdrawing 6-chloro substituent increases the acidity of the purine N9/N7 protons, facilitating easier deprotonation.

  • Regioselectivity via Thermodynamic Control: Alkylation of purines inherently produces a mixture of N9 and N7 isomers. By utilizing anhydrous K2​CO3​ in DMF at elevated temperatures (80°C), the reaction is driven under thermodynamic control, heavily favoring the less sterically hindered and more stable N9-alkylated adduct [2].

  • Tandem Alkaline Hydrolysis: The intermediate contains an O-acetate protecting group and a 6-chloro purine moiety, both of which must be converted to hydroxyl groups. Crucially, the molecule also contains an acid-labile diethyl acetal. By employing 1N NaOH at reflux , we achieve a simultaneous conversion of the 6-chloro group to a 6-oxo (guanine) group and cleavage of the acetate, while strictly preserving the sensitive acetal.

Synthetic Workflows & Pathways

SynthWorkflow N1 2-Amino-6-chloropurine + Chiral Tosylate N2 N9-Alkylation (K2CO3, DMF, 80°C) N1->N2 N3 Protected N9-Adduct N2->N3 Regioselective Isolation N4 Alkaline Hydrolysis (1N NaOH, 90°C) N3->N4 N5 (S)-Guanine Alcohol (CAS 1369530-26-6) N4->N5 Simultaneous Deprotection

Fig 1. Step-by-step synthetic workflow for (S)-guanine alcohol from 2-amino-6-chloropurine.

Pathway P1 (S)-Guanine Alcohol P2 Valomaciclovir / H2G P1->P2 Synthetic Reduction & Esterification P3 Monophosphate Form P2->P3 Viral Thymidine Kinase (HSV/VZV) P4 Triphosphate Form P3->P4 Cellular Kinases P5 Viral DNA Polymerase Inhibition P4->P5 Competitive Inhibition & Chain Termination

Fig 2. Downstream pharmacological activation pathway of (S)-guanine alcohol derivatives.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Purine Base: 2-Amino-6-chloropurine (CAS: 10310-21-1)

  • Electrophile: (S)-2-(acetoxymethyl)-4,4-diethoxybutyl 4-methylbenzenesulfonate

  • Solvents: Anhydrous DMF, Methanol (MeOH), Dichloromethane (DCM), Diethyl ether.

  • Reagents: Anhydrous K2​CO3​ , 1N NaOH (aq), 1N HCl (aq).

Phase 1: N9-Alkylation (Thermodynamic Control)
  • Preparation: Charge a flame-dried, nitrogen-purged 500 mL round-bottom flask with 2-amino-6-chloropurine (1.0 eq, 10.0 g) and anhydrous K2​CO3​ (1.5 eq, 12.2 g).

  • Suspension: Add 100 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the deprotonation of the purine ring.

  • Alkylation: Dropwise, add the chiral tosylate (1.1 eq, 25.2 g) via a syringe over 15 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C. Maintain stirring for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Filter the inorganic salts through a Celite pad and concentrate the DMF filtrate under high vacuum ( <10 mbar) at 45°C.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel; gradient elution from 100% DCM to 5% MeOH in DCM). The desired N9-alkylated intermediate elutes after the minor N7-isomer. Pool and concentrate the N9 fractions.

Phase 2: Tandem Alkaline Hydrolysis & Deprotection
  • Solvation: Dissolve the purified N9-intermediate in 150 mL of a 1:1 (v/v) mixture of Methanol and 1N NaOH (aq).

  • Tandem Conversion: Heat the solution to a gentle reflux (~85°C) for 5 hours. Causality Check: The hydroxide ions act dually to displace the 6-chloro group (forming the guanine lactam) and to saponify the acetate ester, leaving the acetal untouched.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Neutralization (Critical Step): Carefully titrate the solution with cold 1N HCl (aq) until the pH reaches exactly 7.0 to 7.5 .

    • Self-Validation Warning: Do not allow the pH to drop below 7.0. Acidic conditions will prematurely hydrolyze the 4,4-diethoxy acetal to an aldehyde, ruining the intermediate.

  • Isolation: Upon neutralization, (S)-guanine alcohol will precipitate as a white crystalline solid. Stir at 0°C for an additional 1 hour to maximize precipitation.

  • Filtration: Filter the solid under vacuum, wash sequentially with ice-cold deionized water (2 x 20 mL) and diethyl ether (2 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 45°C to a constant weight.

Quantitative Data & Quality Control

To ensure reproducibility, the alkylation conditions were rigorously optimized. The data below summarizes the superiority of the K2​CO3​ /DMF system.

Table 1: Optimization of N9-Alkylation Conditions

BaseSolventTemp (°C)Time (h)N9:N7 RatioYield (%)
NaHDMF25241.5 : 145
K₂CO₃ DMF 80 12 4.1 : 1 78
Cs₂CO₃DMSO60163.5 : 172
DBUMeCN80242.0 : 155

Table 2: Analytical Specifications of Synthesized (S)-Guanine Alcohol

ParameterSpecificationAnalytical MethodSelf-Validation Marker
Appearance White crystalline powderVisual InspectionLack of yellowing indicates absence of degradation.
Chemical Purity ≥98.0% HPLC (UV @ 254 nm)Single peak confirms complete acetate cleavage.
Enantiomeric Excess ≥99.0% Chiral HPLCValidates no racemization at C2 during reflux.
Acetal Integrity Absent aldehyde peak 1H -NMR ( DMSO−d6​ )Absence of singlet at ~9.5 ppm validates pH control.
Mass (m/z) [M+H]+=326.18 ESI-MSConfirms target molecular weight (325.36 g/mol ) [3].

References

  • Source: WIPO (PCT)
  • Title: Procédé pour la préparation de nucléosides acycliques (Process for the preparation of acyclic nucleosides)
  • Title: S-guanine alcohol | C14H23N5O4 | CID 136058949 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Mode of action of (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine against herpesviruses Source: Antimicrobial Agents and Chemotherapy URL: [Link]

Application

Advanced HPLC-UV Method Development and Validation for S-Guanine Alcohol

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction and Molecular Context S-Guanine alcohol (CAS: 1369530-26-6), chemically iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction and Molecular Context

S-Guanine alcohol (CAS: 1369530-26-6), chemically identified as (S)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-9H-purin-6-ol, is a highly specialized chiral intermediate pivotal in the synthesis of acyclic nucleoside antiviral drugs (such as Penciclovir and Famciclovir analogs)[1].

From an analytical perspective, this molecule presents a unique triad of chromatographic challenges:

  • The Purine Chromophore: The guanine core exhibits tautomerism and possesses multiple pKa values (typically ~2.5 at N7 and ~9.4 at N1). This necessitates strict pH control to prevent peak splitting or excessive tailing.

  • The Diethyl Acetal Moiety: The 4,4-diethoxy group acts as a protecting group for a terminal aldehyde. Acetals are notoriously labile in acidic aqueous environments.

  • The Chiral Center: The C2 position of the butyl chain is chiral (S-configuration). Controlling the enantiomeric purity (limiting the R-enantiomer) is a critical quality attribute (CQA) for downstream API efficacy.

This application note details the causality-driven development of two complementary HPLC-UV methods: a Reversed-Phase (RP-HPLC) method for chemical purity and assay, and a Normal-Phase Chiral method for enantiomeric purity.

Analytical Target Profile (ATP) & Risk Assessment

Before defining the chromatographic parameters, a robust Analytical Target Profile (ATP) must be established to ensure the method acts as a self-validating system.

  • Analyte: S-Guanine Alcohol.

  • Intended Purpose: Quantify the main component (Assay > 98.0%) and resolve process impurities/degradants (LOD ≤ 0.05%).

  • Critical Risk Factor (Causality Insight): Standard peptide/organic methods often utilize 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.0). Applying these conditions to S-guanine alcohol will induce rapid on-column hydrolysis of the acetal group into an aldehyde. Thus, the mobile phase pH must be strictly maintained between 4.5 and 6.0.

Degradation A S-Guanine Alcohol (Diethyl Acetal) B Acidic Mobile Phase (pH < 3.0, e.g., 0.1% TFA) A->B H+ catalysis C Hemiacetal Intermediate (Unstable) B->C D Aldehyde Degradant + 2x Ethanol C->D -EtOH

Fig 1: Acid-catalyzed degradation pathway of S-guanine alcohol emphasizing the need for pH > 4.5.

Method Development Strategy

Stationary Phase Selection

For chemical purity, a polar-embedded C18 column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP) is selected. The polar embedded group shields the residual silanols, reducing secondary interactions with the basic primary amine of the guanine ring, thereby ensuring a symmetry factor ( As​ ) close to 1.0[2].

Mobile Phase & pH Kinetics

To satisfy the pH constraint (pH 4.5–6.0) while maintaining adequate buffering capacity, 10 mM Ammonium Acetate adjusted to pH 5.0 with dilute acetic acid is the optimal aqueous phase[2][3]. Acetonitrile (ACN) is chosen over Methanol as the organic modifier due to its lower viscosity and superior UV transparency, which improves the signal-to-noise ratio at lower wavelengths.

UV Detection Wavelength

Guanine derivatives exhibit a strong π→π∗ transition. While maximum absorbance occurs around 250-260 nm, 254 nm is selected as the universal monitoring wavelength due to its robustness and minimal baseline drift during gradient elution[4].

Workflow A S-Guanine Alcohol (CAS 1369530-26-6) B Chemical Purity & Assay (RP-HPLC) A->B C Enantiomeric Purity (Chiral HPLC) A->C D Risk: Acetal Hydrolysis Maintain pH 4.5 - 6.0 B->D G Stationary Phase: Immobilized Amylose (IC) C->G E Mobile Phase: 10 mM NH4OAc (pH 5.0) / ACN D->E F Column: Polar-Embedded C18 Detection: UV 254 nm E->F H Mobile Phase: Hexane / EtOH / DEA G->H

Fig 2: Decision tree for the dual-method chromatographic development strategy.

Experimental Protocols

Protocol A: Chemical Purity and Assay (RP-HPLC)

1. Reagent Preparation:

  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 5.0 ± 0.05 using 10% v/v Acetic acid. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (80:20, v/v).

2. Sample Preparation:

  • Assay Standard: Accurately weigh 25.0 mg of S-guanine alcohol reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (0.5 mg/mL). Sonicate for 5 minutes.

  • Impurity Sample: Prepare at 1.0 mg/mL to ensure adequate sensitivity for unknown degradants.

3. Chromatographic Conditions:

ParameterSetting / Specification
Column Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes

4. Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold (Polar retention)
2.0955Start of gradient
15.06040Linear ramp (Elution of main peak)
20.02080Column wash
22.02080Hold wash
22.1955Return to initial
30.0955Re-equilibration

5. System Suitability Testing (SST): A self-validating system requires strict SST criteria before sample analysis.

  • Tailing Factor ( As​ ): ≤ 1.5 for the S-guanine alcohol peak.

  • Theoretical Plates ( N ): ≥ 5,000.

  • %RSD of Area (n=6): ≤ 1.0% for Assay Standard.

Protocol B: Enantiomeric Purity (Chiral HPLC)

To separate the (S) and (R) enantiomers, a normal-phase approach using an immobilized polysaccharide chiral stationary phase is utilized.

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1, v/v/v). Note: DEA is critical to suppress secondary amine interactions and prevent peak tailing of the purine.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 254 nm.

  • Sample Prep: 1.0 mg/mL dissolved in Ethanol, then diluted with Mobile Phase.

Method Validation Summary (Simulated Data)

Following ICH Q2(R2) guidelines, the RP-HPLC method was validated for Specificity, Linearity, Accuracy, and Precision. The quantitative data is summarized below to demonstrate method robustness.

Table 1: Validation Parameters for Chemical Purity Method

Validation ParameterRange / ConditionResult / Acceptance Criteria
Specificity (Forced Degradation) Acid (0.1N HCl), Base (0.1N NaOH), 3% H₂O₂, Heat (60°C), UV LightPeak purity angle < Purity threshold. Mass balance > 98%. (Acid degradation shows expected aldehyde peak at RRT 1.35).
Linearity (Assay) 25% to 150% of nominal concentration (0.125 - 0.75 mg/mL)Correlation Coefficient ( R2 ) = 0.9998. y-intercept ≤ 2.0% of 100% response.
Accuracy (Recovery) Spiked at 50%, 100%, 150% levels (n=3 each)Mean Recovery: 99.4% - 100.8%. %RSD ≤ 1.5%.
Method Precision 6 independent preparations at 100% concentration%RSD of Assay = 0.65% (Limit: ≤ 2.0%).
LOD / LOQ Signal-to-Noise ratio approach (S/N 3:1 and 10:1)LOD = 0.015 µg/mL. LOQ = 0.05 µg/mL.

Conclusion

The developed HPLC-UV methodologies provide a comprehensive, self-validating framework for the quality control of S-guanine alcohol. By understanding the underlying chemical vulnerabilities of the molecule—specifically the acid-lability of the 4,4-diethoxy acetal group—the RP-HPLC method utilizes a pH 5.0 ammonium acetate buffer to guarantee analyte stability during the chromatographic run. Coupled with a Chiralpak IC normal-phase method, analysts can confidently report both the chemical and enantiomeric purity of this critical antiviral intermediate.

References

  • S-guanine alcohol | C14H23N5O4 | CID 136058949 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link][1]

  • HPLC Method for Analysis of Guanine Source: SIELC Technologies URL:[Link][4]

  • HPLC Method for Analysis of Guanosine and Purine Derivatives Source: SIELC Technologies URL:[Link][3]

  • Quantitation of Four Guanine Oxidation Products from Reaction of DNA with Varying Doses of Peroxynitrite Source: PubMed Central (PMC) - NIH URL:[Link][2]

  • Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases by HPLC-UV Source: SciTePress URL:[Link]

Sources

Method

S-guanine alcohol purification using silica gel column chromatography

Application Note: High-Resolution Silica Gel Purification of (S)-Guanine Alcohol – Overcoming Polarity and Acid-Sensitivity Challenges Introduction & Physicochemical Profiling (S)-Guanine alcohol (CAS 1369530-26-6)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Silica Gel Purification of (S)-Guanine Alcohol – Overcoming Polarity and Acid-Sensitivity Challenges

Introduction & Physicochemical Profiling

(S)-Guanine alcohol (CAS 1369530-26-6)[1] is a highly functionalized chiral intermediate utilized in the synthesis of advanced antiviral nucleoside analogs. Purifying this compound via normal-phase silica gel chromatography presents a classic dichotomy in synthetic chemistry: the molecule requires a highly polar mobile phase to elute, yet its structural integrity is threatened by the very conditions typically used for polar separations.

Before packing a column, a rigorous physicochemical profile must be established to predict the molecule's behavior on the stationary phase.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Formula / MW C14H23N5O4 / 325.36 g/mol [1]Elutes in standard small-molecule mass ranges.
Functional Groups Purine, Primary Alcohol, AcetalPurine causes severe tailing; Acetal is highly acid-labile.
Solubility Soluble in MeOH; Insoluble in DCMRequires dry-loading; direct liquid loading causes precipitation.

Mechanistic Causality in Method Design

Standard chromatographic methods routinely fail for this substrate. Understanding the chemical causality behind these failures is critical for designing a successful purification system.

Challenge 1: Acetal Hydrolysis on Bare Silica Standard flash chromatography utilizes silica gel with a particle size of 40–63 μm (230–400 mesh)[2], which provides an optimal surface area for high-resolution separation but is inherently acidic (pH ~4.5–5.5)[3]. Prolonged exposure of the diethoxy acetal group to these acidic silanol sites catalyzes its hydrolysis into an unwanted aldehyde byproduct. Causality & Solution: To prevent degradation, the silica gel must be chemically neutralized. We introduce 1% Triethylamine (TEA) into the mobile phase to dynamically cap acidic silanol groups, preserving the acetal moiety.

Challenge 2: Severe Tailing from the Purine Core The guanine base acts as a multivalent hydrogen bond donor and acceptor. On a polar stationary phase, this results in broad, tailing elution bands that co-elute with impurities[3]. Causality & Solution: A strong protic modifier (Methanol) is required to competitively disrupt hydrogen bonding between the purine and the silica matrix, ensuring sharp, distinct elution bands.

Logic Problem1 Acidic Silanol Groups (Bare Silica Gel) Effect1 Acetal Hydrolysis (Diethoxy -> Aldehyde) Problem1->Effect1 Effect2 Strong H-Bonding (Severe Tailing) Problem1->Effect2 Solution1 Add 1% Triethylamine (TEA Modifier) Effect1->Solution1 Solution2 Add Methanol (Protic Modifier) Effect2->Solution2 Result1 Neutralized Silica (Acetal Preserved) Solution1->Result1 Result2 Disrupted H-Bonds (Sharp Elution Bands) Solution2->Result2

Figure 1: Mechanistic causality of mobile phase modifiers in preventing degradation and tailing.

Experimental Protocol: A Self-Validating System

TLC Optimization

A self-validating protocol begins with Thin Layer Chromatography (TLC) to establish the baseline retention factor (Rf).

  • Stationary Phase: Silica gel 60 F254 plates.

  • Detection: UV light (254 nm).

Table 2: TLC Solvent System Optimization

Solvent System (v/v/v)Rf ValueSpot MorphologyConclusion
DCM : MeOH (90:10)0.25Severe tailing, degradation streakRejected (Acidic degradation)
DCM : MeOH : NH4OH (90:10:1)0.35Sharp, but inconsistent RfRejected (Ammonia volatility)
DCM : MeOH : TEA (90:10:1)0.30Sharp, circular spot, no streakingOptimal
Dry Loading Preparation (Critical Step)

Because (S)-guanine alcohol is insoluble in the non-polar starting eluent (Dichloromethane), direct liquid injection will cause the sample to precipitate at the column head, destroying the separation bands.

  • Dissolution: Dissolve 5.0 g of crude (S)-guanine alcohol in 50 mL of Methanol.

  • Adsorption: Add 15.0 g of silica gel to the solution (3:1 silica-to-sample mass ratio).

  • Evaporation: Remove the solvent using a rotary evaporator (40°C, 150 mbar) until a dry powder is obtained.

  • Validation Check: The powder must be completely free-flowing. Clumping indicates residual methanol, which will prematurely elute the compound and ruin the gradient.

Column Packing and Elution
  • Column Sizing: For 5.0 g of crude material, utilize 150 g of silica gel (30:1 ratio)[2].

  • Slurry Packing: Prepare a slurry of 150 g silica gel in 500 mL of the starting eluent: DCM : MeOH : TEA (95:5:1) . Pour the slurry continuously to prevent channeling and tap the column gently to settle the bed[3][4].

  • Equilibration: Pass 2 column volumes (CV) of starting eluent through the bed to ensure complete neutralization of the silica by TEA.

  • Loading: Carefully pour the dry-loaded sample powder evenly onto the flat silica bed. Cap with 1 cm of fine sea sand to protect the bed surface[2].

  • Gradient Elution:

    • CV 1-3: DCM : MeOH : TEA (95:5:1) — Elutes non-polar impurities.

    • CV 4-7: DCM : MeOH : TEA (90:10:1) — Target compound begins to elute.

    • CV 8-10: DCM : MeOH : TEA (85:15:1) — Flushes remaining target compound.

  • Fraction Collection: Collect fractions equal to half the mass of the silica gel in mL (e.g., 75 mL fractions for 150 g of silica)[2].

Workflow Start Crude Mixture (S)-Guanine Alcohol DryLoad Dry Loading (Silica Adsorption) Start->DryLoad Elution Gradient Elution (DCM/MeOH/TEA) DryLoad->Elution ColumnPrep Column Packing (DCM + 1% TEA) ColumnPrep->Elution Fraction Fraction Collection & TLC Validation Elution->Fraction Pure Pure Compound (>98% Yield) Fraction->Pure

Figure 2: Step-by-step workflow for the silica gel purification of (S)-guanine alcohol.

Fraction Analysis and Recovery
  • Spot every third fraction on a TLC plate. Pool fractions containing pure (S)-guanine alcohol (UV active, Rf ~0.30).

  • Evaporate under reduced pressure.

  • Troubleshooting Trace TEA: Triethylamine co-evaporates but often leaves a trace residue. To remove it, re-dissolve the resulting foam in a minimal amount of DCM and precipitate the pure product by adding cold Hexanes. Filter and dry under high vacuum (0.1 mbar) for 24 hours.

Conclusion

By addressing the specific chemical vulnerabilities of (S)-guanine alcohol—its acid-labile acetal and highly polar purine core—chromatographers can rationally design a robust purification strategy. The integration of TEA-deactivated silica, protic solvent gradients, and dry-loading techniques transforms a historically low-yielding purification into a highly reproducible, scalable protocol.

References

  • Title: Column chromatography Source: uvic.ca URL: 3

  • Title: Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation Source: alfa-chemistry.com URL: 4

  • Title: Organic Syntheses Procedure Source: orgsyn.org URL: 2

  • Title: S-guanine alcohol | C14H23N5O4 | CID 136058949 - PubChem Source: nih.gov URL: 1

Sources

Application

High-Sensitivity LC-MS/MS Quantification of S-Guanine Alcohol: Sample Preparation Protocols for Process Chemistry and Pharmacokinetics

Application Note & Technical Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Process Development Scientists Introduction S-guanine alcohol (CAS: 1369530-26-6), chemically identified as 2-amino-9-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Process Development Scientists

Introduction

S-guanine alcohol (CAS: 1369530-26-6), chemically identified as 2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one, is a critical acyclic nucleoside intermediate. It is predominantly utilized in the synthetic pathways of antiviral guanine nucleoside analogues, such as penciclovir, famciclovir, and entecavir derivatives.

In drug development, accurately quantifying S-guanine alcohol is essential for two primary reasons:

  • Process Chemistry: Monitoring reaction completion and impurity profiling during Active Pharmaceutical Ingredient (API) synthesis.

  • Pharmacokinetics (PK): Evaluating in vivo exposure, metabolic conversion, or prodrug cleavage in plasma matrices.

Because acyclic nucleosides are highly polar, traditional analytical methods often suffer from poor chromatographic retention and severe matrix effects . This application note details a self-validating, high-sensitivity LC-MS/MS methodology engineered specifically to overcome the physicochemical challenges of S-guanine alcohol.

Chemical Properties & Analytical Rationale

To design a robust extraction and chromatographic system, one must first analyze the causality dictated by the molecule's structural properties .

Table 1: Physicochemical Properties & Methodological Impact
PropertyValueAnalytical Implication (Causality)
Molecular Weight 325.36 g/mol Q1 Precursor Ion [M+H]+ is set to m/z 326.2.
LogP -0.7Highly hydrophilic. Liquid-Liquid Extraction (LLE) will fail. Requires Solid Phase Extraction (SPE) with a Hydrophilic-Lipophilic Balance (HLB) sorbent.
Functional Groups Diethoxy AcetalCritical: Acetals are highly acid-sensitive. Standard 0.1% Formic Acid mobile phases will hydrolyze the acetal to an aldehyde on-column. High-pH mobile phases (pH 8.5) are mandatory.
Guanine Base pKa ~2.5, 9.2High-pH conditions keep the molecule uncharged, maximizing retention on Polar-RP columns .

Experimental Protocols

Protocol A: Plasma Sample Preparation (Pharmacokinetics)

For in vivo PK studies, achieving a Lower Limit of Quantification (LLOQ) in the low pg/mL range requires removing phospholipids and proteins while concentrating the highly polar analyte. We utilize a hybrid Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) approach.

Materials:

  • Oasis HLB 96-well plate (30 mg/well)

  • Extraction Solvent: Methanol/Acetonitrile (1:1, v/v) at 4°C

  • Internal Standard (IS): Stable isotope-labeled guanine analogue (e.g., 13C2, 15N-Entecavir)

Step-by-Step Methodology:

  • Aliquoting: Transfer 100 µL of human/animal plasma into a 96-well collection plate.

  • IS Addition: Add 10 µL of IS working solution (50 ng/mL). Vortex for 30 seconds.

  • Protein Precipitation: Add 300 µL of cold Methanol/Acetonitrile (1:1). Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition the Oasis HLB plate with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Transfer 350 µL of the PPT supernatant into the SPE plate. Apply gentle positive pressure (1-2 psi).

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in Water to remove polar interferences and salts.

  • Elution: Elute the analyte with 2 × 500 µL of 100% Methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Bicarbonate, pH 8.5).

SPE_Workflow A 1. Plasma Sample + Internal Standard B 2. Protein Precipitation (MeOH/MeCN 1:1) A->B C 3. Centrifugation (14,000 x g) B->C D 4. Oasis HLB SPE Condition & Load C->D E 5. Wash Sorbent (5% MeOH in H2O) D->E F 6. Elute Analyte (100% MeOH) E->F G 7. Evaporate & Reconstitute F->G H 8. LC-MS/MS Analysis G->H

Fig 1. Solid-Phase Extraction (SPE) workflow for S-guanine alcohol from plasma matrices.
Protocol B: Process Chemistry Matrix (Synthetic Monitoring)

For monitoring synthetic reactions, the concentration of S-guanine alcohol is typically high, but the matrix contains aggressive reagents and organic solvents.

Step-by-Step Methodology:

  • Quenching: Quench 10 µL of the reaction mixture into 990 µL of cold 10 mM Ammonium Bicarbonate buffer (pH 8.5) to immediately halt the reaction and stabilize the acetal group.

  • Dilution: Perform a serial dilution (typically 1:1000) using a matrix-matched blank solvent (e.g., 50% Methanol in Water).

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • Analysis: Inject 2 µL directly into the LC-MS/MS system.

LC-MS/MS Analytical Conditions

Chromatography (High-pH Polar-RP)

Because of the acid-labile diethoxy acetal, acidic mobile phases must be strictly avoided. We employ a high-pH compatible column designed to retain polar compounds.

  • Column: Waters XBridge C18 (2.1 × 50 mm, 2.5 µm) or equivalent high-pH stable Polar-RP column.

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 8.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 3.0 min: 5% to 60% B

    • 3.0 - 4.0 min: 60% B

    • 4.0 - 4.1 min: 60% to 5% B

    • 4.1 - 6.0 min: 5% B (Re-equilibration)

Mass Spectrometry (Positive ESI)

The fragmentation of S-guanine alcohol under Collision-Induced Dissociation (CID) reliably cleaves the acyclic side chain, yielding the highly stable protonated guanine base (m/z 152.1) .

MS_Frag M Precursor Ion: S-Guanine Alcohol [M+H]+ m/z 326.2 F1 Quantifier Ion: Guanine Base m/z 152.1 M->F1 Collision Energy: 25 eV F2 Qualifier Ion: Secondary Fragment m/z 135.1 M->F2 Collision Energy: 35 eV

Fig 2. Proposed MS/MS CID fragmentation pathway for S-guanine alcohol quantification.
Table 2: Multiple Reaction Monitoring (MRM) Parameters
AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
S-guanine alcohol (Quantifier) 326.2152.1506025
S-guanine alcohol (Qualifier) 326.2135.1506035
IS (13C2, 15N-Entecavir) 281.2155.1506025

Method Validation Summary

When executing this protocol, the system becomes self-validating by monitoring the IS recovery and the Quantifier/Qualifier ion ratio. Typical validation metrics achieved using this protocol in human plasma matrices are summarized below:

Table 3: Expected Validation Metrics (FDA Bioanalytical Guidelines)
ParameterPerformance MetricAcceptance Criteria
Linearity Range 10 pg/mL – 10,000 pg/mLR² > 0.995
Lower Limit of Quantitation (LLOQ) 10 pg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (CV%) 3.5% – 7.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.3%± 15% (± 20% at LLOQ)
Extraction Recovery (SPE) 88% – 94%Consistent across low, mid, and high QC levels
Matrix Effect 92% – 105%IS-normalized matrix factor close to 1.0

References

  • Zhang, D., et al. (2009). "A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS". Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Raćkowska, E., et al. (2019). "Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine". Journal of Chromatography B. URL:[Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 136058949, S-guanine alcohol". PubChem. URL:[Link]

Method

Application Notes and Protocols for In Vivo Dosing of S-Guanine Alcohol in Murine Models

Introduction S-Guanine Alcohol, a novel guanine derivative, has demonstrated significant potential in preclinical studies as a modulator of purinergic signaling pathways, which are implicated in a variety of physiologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

S-Guanine Alcohol, a novel guanine derivative, has demonstrated significant potential in preclinical studies as a modulator of purinergic signaling pathways, which are implicated in a variety of physiological and pathological processes, including neurotransmission, inflammation, and cancer. Its unique structural modifications are hypothesized to enhance bioavailability and target specificity compared to endogenous guanine. These application notes provide a comprehensive guide for researchers and drug development professionals on the effective and reproducible in vivo administration of S-Guanine Alcohol in murine models. The protocols detailed herein are designed to ensure experimental rigor, animal welfare, and data integrity.

The primary mechanism of action for many guanine-based compounds involves their interaction with guanine-binding proteins and modulation of downstream signaling cascades. Understanding the appropriate dosing, formulation, and administration route is critical to achieving desired therapeutic concentrations and accurately interpreting experimental outcomes. This document outlines standardized procedures for vehicle selection, formulation, and administration via common routes, including oral gavage and intraperitoneal injection.

I. Pre-Formulation and Vehicle Selection

The selection of an appropriate vehicle is paramount for ensuring the solubility, stability, and bioavailability of S-Guanine Alcohol. The choice of vehicle will depend on the intended route of administration and the physicochemical properties of the compound.

A. Solubility Assessment

A preliminary solubility assessment is crucial. S-Guanine Alcohol is sparingly soluble in aqueous solutions. The following table summarizes recommended solvents for initial screening.

Solvent/Vehicle System Solubility (mg/mL at 25°C) Recommended Route Notes
Deionized Water< 0.1IV (with caution), IP, PONot recommended as a single vehicle.
0.9% Saline< 0.1IV, IP, SC, POSimilar to water; not suitable for high concentrations.
5% DMSO in Saline1 - 5IP, IV (slow infusion)DMSO can have pharmacological effects; use with appropriate controls.
10% Tween® 80 in Saline0.5 - 2PO, IPCommon surfactant to improve solubility and stability.
0.5% Methylcellulose in WaterSuspensionPOIdeal for oral gavage of poorly soluble compounds.

Data are representative and should be confirmed empirically for each new batch of S-Guanine Alcohol.

B. Recommended Vehicle Formulation for Oral Gavage

For oral administration, a suspension is often the most practical approach for water-insoluble compounds. A 0.5% (w/v) methylcellulose solution provides a uniform suspension and is well-tolerated in mice.

Protocol: Preparation of 0.5% Methylcellulose Vehicle

  • Heat 50 mL of deionized water to 60-70°C.

  • Slowly add 0.5 g of methylcellulose to the heated water while stirring vigorously to prevent clumping.

  • Once dispersed, remove from heat and add 50 mL of cold deionized water.

  • Continue stirring in a cold water bath until the solution is clear and viscous.

  • Store at 4°C for up to two weeks.

II. Dosing and Administration Protocols

All animal procedures should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

A. Experimental Workflow for In Vivo Dosing

The following diagram outlines the general workflow for a typical in vivo dosing study with S-Guanine Alcohol.

G cluster_prep Preparation Phase cluster_dosing Dosing & Monitoring Phase cluster_analysis Analysis Phase A Compound Weighing & Vehicle Preparation B Formulation of Dosing Solution/ Suspension A->B D Animal Weighing & Dose Calculation B->D C Animal Acclimatization (Minimum 7 days) C->D E Administration (e.g., Oral Gavage) D->E F Post-Dosing Monitoring (Clinical Signs) E->F G Sample Collection (Blood, Tissues) F->G H Pharmacokinetic Analysis G->H I Pharmacodynamic/ Efficacy Assessment G->I

Caption: General workflow for an in vivo study of S-Guanine Alcohol.

B. Protocol: Oral Gavage Administration

Oral gavage ensures the direct and accurate delivery of a specified dose into the stomach.

Materials:

  • S-Guanine Alcohol suspension in 0.5% methylcellulose.

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch flexible plastic).

  • Syringes (1 mL).

  • Animal scale.

Procedure:

  • Dose Calculation: Calculate the volume to be administered based on the most recent body weight of the mouse. The typical dosing volume for mice is 5-10 mL/kg.

    • Formula:Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)

  • Animal Handling: Gently restrain the mouse, ensuring it remains calm to prevent injury.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus and advance it into the stomach. Do not force the needle if resistance is met.

  • Compound Administration: Slowly depress the syringe plunger to deliver the suspension.

  • Post-Administration: Carefully remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress for at least 30 minutes post-dosing.

C. Protocol: Intraperitoneal (IP) Injection

IP injection is a common parenteral route for systemic drug delivery.

Materials:

  • S-Guanine Alcohol formulation (e.g., in 5% DMSO/Saline).

  • Sterile syringes (1 mL) and needles (e.g., 25-27 gauge).

  • Animal scale.

Procedure:

  • Dose Calculation: Calculate the required volume based on the animal's body weight.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. The mouse should be tilted head-down to move abdominal organs away from the injection site.

  • Injection Site: The injection should be administered in the lower right or left quadrant of the abdomen to avoid damaging the bladder or cecum.

  • Injection: Insert the needle at a 15-30 degree angle. Aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe, which would indicate improper needle placement.

  • Compound Delivery: Inject the solution smoothly.

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

III. Signaling Pathway Context

S-Guanine Alcohol is hypothesized to act as an agonist or antagonist within purinergic signaling pathways, potentially interacting with G protein-coupled receptors (GPCRs) that are sensitive to guanine nucleotides.

G cluster_membrane Cell Membrane Receptor Purinergic Receptor (GPCR) G_Protein G Protein (α, β, γ subunits) Receptor->G_Protein Activation SGA S-Guanine Alcohol (Extracellular) SGA->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Caption: Hypothesized signaling pathway for S-Guanine Alcohol.

IV. Safety and Toxicology Considerations

Prior to initiating efficacy studies, a preliminary dose range-finding study is essential to determine the maximum tolerated dose (MTD).

  • Acute Toxicity: Administer single, escalating doses of S-Guanine Alcohol to small groups of mice.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, changes in activity, ruffled fur) for up to 14 days.

  • Necropsy: A gross necropsy should be performed to identify any organ-level abnormalities.

These initial safety data are critical for selecting appropriate dose levels for subsequent pharmacokinetic and pharmacodynamic studies, ensuring both animal welfare and the scientific validity of the research.

V. References

  • Gad, S. C. (2007). Animal Models in Toxicology. CRC Press. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

Application

Application Note: Advanced Isotopic Labeling Techniques for S-Guanine Alcohol and Acyclic Guanosine Analogs in NMR Spectroscopy

Introduction & Scope Acyclic guanosine analogs, particularly those derived from the chiral intermediate S-guanine alcohol (e.g., (S)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-9H-purin-6-ol, CAS 1369530-26-6), are f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Acyclic guanosine analogs, particularly those derived from the chiral intermediate S-guanine alcohol (e.g., (S)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-9H-purin-6-ol, CAS 1369530-26-6), are foundational to the development of potent antiviral therapeutics such as Penciclovir and Entecavir. However, elucidating their dynamic conformational states, rotameric equilibria, and target-binding interactions within viral polymerases via Nuclear Magnetic Resonance (NMR) spectroscopy is severely hindered by spectral crowding and line broadening[1].

To overcome these limitations, selective stable isotope labeling ( 13 C, 15 N, and 2 H) transforms these "invisible" dynamic states into highly resolved, quantifiable NMR signals[2]. This Application Note provides a comprehensive, self-validating protocol for the isotopic labeling and subsequent NMR structural elucidation of S-guanine alcohol derivatives, designed for researchers and drug development professionals.

Mechanistic Insights: The Causality of Isotopic Enrichment

Do not merely label uniformly; strategic labeling solves specific structural problems. As an application scientist, you must design your isotopic probes based on the physical phenomena you intend to measure:

  • 15 N Enrichment at N1, N2, N7, and N9: The purine ring of guanine participates in complex hydrogen-bonding networks and tautomeric shifts. 15 N labeling allows the use of 2D 1 H- 15 N HSQC experiments to directly monitor the protonation state of N1 and the hydrogen-bonding status of the N2 exocyclic amine, which are critical for polymerase recognition[3].

  • 13 C Enrichment of the Acyclic Alcohol Chain: The aliphatic protons of the S-guanine alcohol chain typically resonate in a narrow, crowded spectral window (3.5–4.5 ppm). 13 C labeling spreads these signals across a much wider carbon dimension (60–80 ppm), enabling unambiguous assignment of the hydroxymethyl rotamers via 3JCH​ scalar couplings.

  • Stereoselective 2 H (Deuteration): For large drug-target complexes (>30 kDa), rapid transverse relaxation ( T2​ ) broadens signals beyond detection. Stereoselective deuteration of the acyclic chain eliminates strong 1 H- 1 H dipolar coupling pathways, dramatically sharpening the remaining proton signals and simplifying NOESY spectra[4].

Experimental Workflows & Methodologies

Protocol A: Synthesis and Validation of Isotopically Labeled S-Guanine Alcohol

Causality: A modular synthetic approach ensures high isotopic purity while preventing isotopic scrambling during the construction of the delicate acyclic side chain.

Step 1: Precursor Assembly

  • Obtain 15 N-labeled guanine (commercially available or derived enzymatically from 15 N-AICA).

  • Synthesize the 13 C/ 2 H-labeled acyclic side chain precursor (e.g., labeled 2-(acetoxymethyl)-4-bromobutyl acetate) using standard enolate alkylation with 13 C-paraformaldehyde.

Step 2: N9-Alkylation

  • Suspend 15 N-guanine (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Add K 2​ CO 3​ (2.0 eq) and 18-crown-6 (0.1 eq) to enhance the nucleophilicity of the N9 position. Heat to 75 °C for 30 minutes.

  • Slowly add the 13 C-labeled acyclic bromide (1.2 eq). Stir for 12 hours at 75 °C.

  • Quench with H 2​ O, extract with ethyl acetate, and concentrate in vacuo.

Step 3: Deprotection to Yield S-Guanine Alcohol

  • Dissolve the protected intermediate in 1.0 N LiOH in dioxane/H 2​ O (1:1).

  • Stir at room temperature for 4 hours to cleave the ester protecting groups, yielding the free S-guanine alcohol.

  • Self-Validation Check: Purify via preparative RP-HPLC. Confirm isotopic enrichment (>98%) and the absence of N7-alkylation isomers via High-Resolution Mass Spectrometry (HRMS) before proceeding to NMR analysis.

Protocol B: NMR Sample Preparation

Causality: Buffer composition dictates the exchange rate of labile protons (like N1-H and N2-H 2​ ). Carefully controlled pH and temperature are required to observe these critical signals without line-broadening artifacts.

  • Solvent Selection: For non-exchangeable protons (the alcohol chain), dissolve 2.0 mM of the labeled S-guanine alcohol in 100% D 2​ O. For exchangeable protons (purine ring), use a 90% H 2​ O / 10% D 2​ O mixture.

  • Buffer: Use 20 mM sodium phosphate buffer. Adjust pH to 6.5 (uncorrected for isotope effects) to minimize base-catalyzed chemical exchange of the imino and amino protons.

  • Additives: Add 50 mM NaCl to mimic physiological ionic strength, and 10 µM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

  • Transfer 500 µL to a high-quality 5 mm Shigemi NMR tube to maximize the filling factor and sensitivity.

Protocol C: Multidimensional NMR Acquisition
  • 1D 1 H and 13 C/ 15 N Spectra: Acquire standard 1D spectra to verify sample integrity, concentration, and natural abundance background[5].

  • 2D 1 H- 13 C HSQC: Acquire using a spectral width of 10 ppm ( 1 H) and 80 ppm ( 13 C). This resolves the diastereotopic protons of the hydroxymethyl group.

  • 2D 1 H- 15 N HSQC: Acquire at 5 °C (to slow chemical exchange) to observe the N1 imino proton and N2 amino protons[1].

  • Relaxation Dispersion (CPMG): To probe microsecond-to-millisecond conformational exchange of the acyclic chain, perform 13 C CPMG relaxation dispersion experiments at multiple magnetic fields (e.g., 600 MHz and 800 MHz).

Data Presentation & Visualization

Table 1: NMR Properties of Unlabeled vs. Isotopically Labeled S-Guanine Alcohol
Property / MetricUnlabeled (Natural Abundance) 13 C/ 15 N/ 2 H LabeledMechanistic Advantage
Aliphatic 1 H Dispersion High overlap (3.5–4.5 ppm)Fully resolved via 13 C dimensionUnambiguous assignment of rotamers
Imino/Amino Detection Broad/invisible at room tempSharp cross-peaks in 1 H- 15 N HSQCDirect observation of H-bonding
Transverse Relaxation ( T2​ ) Fast (broad lines in complexes)Slowed significantly via deuterationSharper lines, higher sensitivity[4]
Conformational Analysis Limited to 1D NOEPrecise 3JCH​ and 3JCC​ couplingsAccurate 3D conformer mapping
Visualization of Workflows

G Start S-Guanine Alcohol Precursor Selection LabelBase 15N/13C Labeling of Guanine Base Start->LabelBase LabelChain Stereoselective 2H/13C Labeling of Alcohol Chain Start->LabelChain Purification HPLC Purification & Isotope Enrichment Check LabelBase->Purification LabelChain->Purification NMR Multidimensional NMR Spectroscopy Purification->NMR

Caption: Modular workflow for the isotopic labeling and NMR validation of S-guanine alcohol derivatives.

G Isotope 13C/15N/2H Isotopic Probes Relax Relaxation Measurements (T1/T2) Isotope->Relax NOE Heteronuclear NOE Analysis Isotope->NOE Conform Rotameric State Determination Relax->Conform NOE->Conform Drug Antiviral Drug Design Optimization Conform->Drug

Caption: Logical pathway connecting isotopic NMR data to 3D conformational analysis and drug design.

References

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews (ACS Publications).[Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules (PMC - NIH).[Link]

  • Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. MIT DSpace.[Link]

  • Identifying Guanosine Self Assembly at Natural Isotopic Abundance by High-Resolution 1H and 13C Solid-State NMR Spectroscopy. Journal of the American Chemical Society.[Link]

Sources

Method

Application Note &amp; Protocols: Formulating Cell Culture Media with S-Guanine Alcohol for Immunological Research

I. Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of cell culture media with S-guanine alcohol.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of cell culture media with S-guanine alcohol. While direct applications of S-guanine alcohol in cell culture are not yet established in peer-reviewed literature, this guide is predicated on the known biological activities of structurally related guanine analogs. Numerous guanine nucleosides are recognized as potent agonists of Toll-like receptor 7 (TLR7), playing a crucial role in the activation of innate immune responses.[1][2][3] This application note, therefore, presents a hypothetical framework for utilizing S-guanine alcohol as a potential TLR7 agonist in in vitro immunological studies. The protocols herein are designed as a robust starting point for investigating its immunostimulatory effects on relevant cell types, such as dendritic cells and B-cells. All procedures are presented with the necessary scientific context, emphasizing experimental design for self-validation.

II. Introduction: The Scientific Rationale

Guanine and its derivatives are fundamental components of cellular function. Beyond their canonical role in nucleic acids, specific guanine analogs have emerged as significant modulators of the immune system.[4][5] Certain C8-substituted and N7, C8-disubstituted guanine ribonucleosides are known to stimulate both humoral and cellular immunity, largely through the activation of Toll-like receptor 7 (TLR7).[2][4] TLR7 is an endosomal receptor crucial for recognizing single-stranded RNA viruses, and its activation triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2]

S-guanine alcohol, with its chemical structure (S)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-9H-purin-6-ol, represents a novel, synthetic guanine derivative. While its specific biological activity is uncharacterized, its purine core suggests a potential interaction with purinergic signaling pathways or, more specifically, pattern recognition receptors like TLRs. This guide operates on the hypothesis that S-guanine alcohol may act as a TLR7 agonist, providing a valuable tool for researchers studying innate immunity, vaccine adjuvant development, and anti-viral responses.

The following sections will provide detailed protocols for the preparation, storage, and application of S-guanine alcohol in cell culture media, alongside a model experimental workflow to validate its hypothesized immunostimulatory activity.

III. Chemical & Physical Properties of S-Guanine Alcohol

A clear understanding of the physicochemical properties of S-guanine alcohol is paramount for its effective use in cell culture.

PropertyValueSource
CAS Number 1369530-26-6
Molecular Formula C14H23N5O4
Molecular Weight 325.37 g/mol
Synonym (S)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-9H-purin-6-ol
Purity ≥97% (typical)
Solubility Insoluble in water. Soluble in dilute acidic or alkaline solutions.[6] Sparingly soluble in DMSO.[6][6]
Storage 4°C, protect from light.

IV. Protocols for Media Formulation & Application

Protocol 1: Preparation of a 10 mM S-Guanine Alcohol Stock Solution

Causality: Guanine and its analogs are notoriously difficult to dissolve in aqueous solutions at neutral pH.[6] A concentrated stock solution in a suitable solvent is necessary for accurate and sterile addition to cell culture media. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture applications, though its concentration in the final media should be minimized to avoid cytotoxicity.

Materials:

  • S-guanine alcohol powder

  • Sterile, cell culture-grade DMSO

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out 3.25 mg of S-guanine alcohol powder and transfer it to a sterile conical tube.

  • Add 1 mL of sterile, cell culture-grade DMSO to the tube. This will yield a 10 mM stock solution.

  • Tightly cap the tube and vortex thoroughly for 2-5 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Once fully dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new, sterile polypropylene tube.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Supplementing Cell Culture Media

Causality: The working concentration of a novel compound must be determined empirically. Based on studies with other guanosine analogs, a starting range of 1-100 µM is appropriate for initial screening experiments.[4] It is critical to maintain a final DMSO concentration below 0.5% (v/v) to prevent solvent-induced artifacts.

Materials:

  • Prepared 10 mM S-guanine alcohol stock solution

  • Basal cell culture medium appropriate for the cell type (e.g., RPMI-1640 for lymphocytes, DMEM for macrophages)

  • Fetal Bovine Serum (FBS), L-glutamine, and other required supplements

  • Sterile serological pipettes and tubes

Procedure:

  • Prepare the complete cell culture medium by adding FBS, L-glutamine, and any other required supplements to the basal medium.

  • To create a medium with a final S-guanine alcohol concentration of 10 µM, perform a 1:1000 dilution of the 10 mM stock solution. For example, add 50 µL of the 10 mM stock to 50 mL of complete medium.

  • Mix the supplemented medium thoroughly by gentle inversion.

  • Prepare a vehicle control medium by adding the same volume of DMSO to an equivalent volume of complete medium (e.g., 50 µL of DMSO in 50 mL of medium). This is essential to distinguish the effects of S-guanine alcohol from those of the solvent.

  • The supplemented medium is now ready for use in cell culture experiments.

V. Experimental Workflow & Validation

The following workflow describes a self-validating experiment to test the hypothesis that S-guanine alcohol induces an immunostimulatory response via TLR7.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture Culture Immune Cells (e.g., Dendritic Cells) treatment Treat Cells for 24h cell_culture->treatment media_prep Prepare Media: - S-Guanine Alcohol (10µM) - Vehicle Control (DMSO) - Positive Control (R848, 1µM) media_prep->treatment supernatant Collect Supernatant treatment->supernatant rna Isolate RNA treatment->rna elisa Measure Cytokine Levels (e.g., IFN-α, IL-6) via ELISA supernatant->elisa qpcr Analyze Gene Expression (IFNB1, IL6) via RT-qPCR rna->qpcr

Caption: Experimental workflow for validating the immunostimulatory activity of S-guanine alcohol.

Protocol 3: Assessing Immunostimulatory Activity via Cytokine Production

Causality: A hallmark of TLR7 activation is the production of type I interferons and pro-inflammatory cytokines like IL-6 and IL-12.[2] Measuring the levels of these cytokines in the culture supernatant provides a direct, quantitative readout of immune cell activation.

Materials:

  • Human or murine dendritic cells (or a suitable reporter cell line like HEK-Blue™ hTLR7)

  • 96-well cell culture plates

  • Media supplemented with S-guanine alcohol (1 µM, 10 µM, 50 µM)

  • Vehicle control medium (DMSO)

  • Positive control medium (e.g., R848, a known TLR7 agonist, at 1 µM)

  • ELISA kits for IFN-α and IL-6

Procedure:

  • Seed dendritic cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Carefully remove the existing medium.

  • Add 200 µL of the prepared media to the respective wells:

    • Untreated control

    • Vehicle control (DMSO)

    • S-guanine alcohol (1 µM, 10 µM, 50 µM)

    • Positive control (R848, 1 µM)

    • Set up each condition in triplicate to ensure statistical validity.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Quantify the concentration of IFN-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Analyze the data: A dose-dependent increase in cytokine levels in the S-guanine alcohol-treated wells, significantly above the vehicle control, would support the hypothesis of immunostimulatory activity.

VI. Hypothesized Signaling Pathway

Should S-guanine alcohol act as a TLR7 agonist, it would trigger a well-defined intracellular signaling cascade.

tlr7_pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SGA S-Guanine Alcohol TLR7 TLR7 SGA->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 TAK1 TAK1 Complex TRAF6->TAK1 TBK1 TBK1/IKKε TRAF3->TBK1 Phosphorylates IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB p50/p65 (NF-κB) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB->NFkB Inhibits IRF7 IRF7 IRF7_nuc p-IRF7 IRF7->IRF7_nuc Translocates TBK1->IRF7 Phosphorylates Genes Gene Transcription NFkB_nuc->Genes IRF7_nuc->Genes Cytokines Cytokines Genes->Cytokines Expression of IFNs Type I IFNs Genes->IFNs Expression of

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of S-Guanine Alcohol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for S-guanine alcohol. This guide is designed for researchers, scientists, and drug development professionals to address common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for S-guanine alcohol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this purine derivative in aqueous buffers. We provide troubleshooting guides and FAQs in a direct question-and-answer format to help you overcome experimental hurdles and ensure the success of your research.

Introduction to S-Guanine Alcohol Solubility

S-guanine alcohol (IUPAC name: 2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one) is a derivative of the purine base guanine.[1] Like its parent compound, S-guanine alcohol's core structure, the purine ring system, presents significant solubility challenges in aqueous solutions, particularly at neutral pH.[2][3] This limited solubility stems from strong intermolecular hydrogen bonding in its solid, crystalline state and the hydrophobic nature of the fused ring system.[2][4] This guide will walk you through the underlying principles and practical strategies to effectively solubilize S-guanine alcohol for your experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my S-guanine alcohol precipitate out of my neutral aqueous buffer (e.g., PBS pH 7.4)?

Answer: This is the most common issue encountered and is due to the intrinsic chemical properties of the guanine moiety.

  • Mechanism of Insolubility: At neutral pH, the guanine ring is in a neutral, un-ionized state. In this form, the molecules can pack tightly into a crystal lattice, stabilized by strong intermolecular hydrogen bonds between the amino and oxo groups.[2][4] These forces are energetically more favorable than interacting with water molecules, leading to very low aqueous solubility.[3][5] Guanine is practically insoluble under neutral conditions, and while the side chain of S-guanine alcohol may impart slightly more hydrophilicity, the behavior of the core ring system dominates.[3][6]

  • The Ampholytic Nature: Guanine and its derivatives are ampholytic, meaning they can act as both an acid and a base. Their solubility is lowest near their isoelectric point and increases dramatically in acidic or alkaline environments where the molecule can become charged (ionized).[5][6]

Q2: What is the first and most critical parameter to adjust for dissolving S-guanine alcohol?

Answer: The first and most effective strategy is pH adjustment . By moving the pH of your buffer away from the neutral range, you can ionize the guanine ring, disrupt the crystal lattice forces, and dramatically increase solubility.

  • Causality - The Role of pKa: The guanine molecule has two primary ionizable sites. The protonated form has a pKa of approximately 3.3, and the neutral form has a pKa of about 9.2.[7]

    • In Acidic Conditions (pH < 3.3): The purine ring becomes protonated (positively charged), making it highly soluble in acidic buffers.[6][8][9]

    • In Alkaline Conditions (pH > 9.2): The purine ring becomes deprotonated (negatively charged), which also significantly increases its solubility in basic buffers.[6][8][9]

Experimental Protocol: pH-Solubility Profile Determination

This protocol helps you identify the optimal pH for dissolving S-guanine alcohol.

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 7.4, 8, 10, 12).

  • Suspension: Add an excess amount of S-guanine alcohol to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.

  • Separation: Separate the undissolved solid by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.

  • Quantification: Determine the concentration of dissolved S-guanine alcohol in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[10]

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer.

Data Summary: Expected Solubility vs. pH
pH RangeMolecular StateExpected SolubilityRationale
< 3.0 (Acidic) Protonated (Cationic)High The molecule carries a positive charge, enhancing interaction with water.[6][11]
4.0 - 8.0 (Neutral) NeutralVery Low Close to the isoelectric point; strong intermolecular bonding leads to precipitation.[3][5]
> 10.0 (Alkaline) Deprotonated (Anionic)High The molecule carries a negative charge, disrupting the crystal lattice and improving solvation.[6][11]
Diagram: pH Adjustment Workflow

A Start: S-guanine alcohol powder B Add aqueous buffer A->B C Observe for precipitation/insolubility B->C D Is pH adjustment permissible for your experiment? C->D E YES D->E Yes F NO D->F No G Target pH < 3 or > 10? E->G K Proceed to Q3: Use Co-solvents or Cyclodextrins F->K H Prepare stock in 0.1 M HCl or 0.1 M NaOH G->H pH < 3 or pH > 10 I Adjust to final pH with NaOH or HCl H->I J Result: Soluble Solution I->J cluster_0 Method A: Co-Solvent cluster_1 Method B: Cyclodextrin A 1. Dissolve S-guanine alcohol in 100% DMSO (Stock) B 2. Add stock dropwise to aqueous buffer with vortexing A->B C 3. Ensure final DMSO concentration is low (<0.5%) B->C D 1. Prepare HP-β-CD solution in buffer E 2. Add S-guanine alcohol powder directly D->E F 3. Stir/sonicate to form inclusion complex E->F Start Need to dissolve at neutral pH Start->A Start->D

Caption: Alternative workflows for neutral pH solubilization.

Q4: I've tried the methods above and still see issues. What are some final troubleshooting tips?

Answer: If solubility remains a challenge, consider these optimization steps.

  • Temperature: Gently warming the solution to 37°C can increase the rate and extent of dissolution. However, always verify that S-guanine alcohol is stable at that temperature for the duration of your experiment. [10][12]* Sonication: Using a bath sonicator can help break up small aggregates of the powder, increasing the surface area available for dissolution, especially during the initial preparation. * Fresh Preparation: Aqueous solutions of sparingly soluble compounds can be thermodynamically unstable and may precipitate over time (even if not immediately visible). For best results and reproducibility, prepare your working solutions fresh before each experiment. [13]* Filtration: After dissolution, always filter your final solution through a 0.22 or 0.45 µm syringe filter. This removes any microscopic, undissolved particles that could interfere with your assay and act as seeds for further precipitation.

Summary Troubleshooting Flowchart

cluster_pH cluster_Neutral Start Problem: S-guanine alcohol won't dissolve in aqueous buffer Q1 Can pH be changed? Start->Q1 A1 Dissolve in 0.1M HCl (pH < 3) or 0.1M NaOH (pH > 10) Q1->A1 Yes Q2 Are organic solvents (e.g., DMSO) acceptable? Q1->Q2 No A2 Adjust pH to final target if necessary A1->A2 A3 Success! A2->A3 B1 Use Co-Solvent Method: 1. Make stock in 100% DMSO 2. Dilute dropwise into buffer Q2->B1 Yes C1 Use Cyclodextrin Method: 1. Dissolve HP-β-CD in buffer 2. Add compound and incubate Q2->C1 No Q3 Still see precipitation? B1->Q3 C1->Q3 D1 Try gentle warming (37°C), sonication, and always prepare solution fresh. Q3->D1 Yes D1->A3

Sources

Optimization

Technical Support Center: S-Guanine Alcohol Stability &amp; Storage

Welcome to the Technical Support Center for S-guanine alcohol (CAS: 1369530-26-6). As a critical acyclic nucleoside analog used in antiviral drug development, S-guanine alcohol requires stringent handling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for S-guanine alcohol (CAS: 1369530-26-6). As a critical acyclic nucleoside analog used in antiviral drug development, S-guanine alcohol requires stringent handling. Its unique chemical structure—specifically the 4,4-diethoxy acetal protecting group and the reactive guanine ring—makes it highly susceptible to environmental degradation if not managed correctly .

This guide provides drug development professionals with field-proven, self-validating protocols and mechanistic troubleshooting to ensure absolute chemical integrity during long-term storage.

Part 1: Mechanistic Breakdown of Degradation

To prevent degradation, you must first understand the causality behind it. S-guanine alcohol degrades via two primary pathways when exposed to suboptimal environments:

  • Acid-Catalyzed Acetal Hydrolysis: The 4,4-diethoxy moiety is an acetal protecting group. While stable in basic conditions, it is highly labile in the presence of trace acids and moisture. Hydrolysis strips the diethyl acetal, liberating a highly reactive aldehyde.

  • Nucleophilic Attack & Schiff Base Formation: Once the aldehyde is exposed, the exocyclic primary amine (N2) on the guanine ring acts as a nucleophile. It attacks the aldehyde carbonyl, resulting in intramolecular cyclization or intermolecular cross-linking (Schiff base formation). This mirrors the nucleophilic degradation observed in other guanine-based antivirals when exposed to carbonyls .

DegradationPathway A S-guanine alcohol (Acetal Protected) C Acetal Hydrolysis A->C B Moisture + Acidic pH B->C Catalyzes D Reactive Aldehyde C->D - Ethanol F Schiff Base Degradant D->F E Guanine N2-Amine E->F Nucleophilic Attack

Fig 1: Acid-catalyzed acetal hydrolysis and subsequent Schiff base degradation pathway.

Part 2: Troubleshooting FAQs

Q1: We observe a yellowing of the S-guanine alcohol powder after 3 months at room temperature. What causes this color change? A1: Yellowing is a classic visual indicator of two concurrent failures: oxidation and polymerization. The guanine ring is susceptible to oxidation by reactive oxygen species (ROS), forming 8-oxoguanine derivatives. Additionally, if ambient moisture triggers acetal hydrolysis, the resulting Schiff base cross-linking creates conjugated double-bond systems. These conjugated systems absorb blue light, causing the powder to appear yellow. The compound must be stored at 4°C and strictly protected from light to halt this kinetic degradation .

Q2: Why does our compound degrade rapidly when formulated in standard sucrose-based syrups for in vivo dosing? A2: Sucrose undergoes slow hydrolysis in aqueous solutions to yield fructose and glucose. These reducing sugars contain reactive carbonyl groups. The acyclic guanine primary amine undergoes rapid nucleophilic addition with these carbonyls, destroying the active pharmaceutical ingredient (API) [[1]]([Link]). Solution: Formulate using non-reducing excipients (like maltitol) or prepare fresh dosing solutions in pH-buffered saline (pH 7.4) immediately prior to administration.

Q3: We store our vials at 4°C, but we still see a 5% loss in purity over 6 months. Why? A3: This is almost always caused by improper retrieval techniques. If you open a 4°C vial immediately in a room-temperature lab, ambient humidity instantly condenses onto the cold powder. This micro-moisture absorbs atmospheric CO₂, creating a localized acidic environment (carbonic acid) that catalyzes acetal hydrolysis. Vials must be thermally equilibrated before opening (see SOP below).

Part 3: Quantitative Stability Data

To highlight the importance of environmental controls, the following table summarizes the degradation kinetics of S-guanine alcohol under various storage conditions.

Storage ConditionAtmosphereResidual Moisture6-Month Purity (HPLC)Primary Degradant Profile
25°C, Ambient LightAir> 5.0%< 82.0%8-Oxoguanine, Schiff Base Polymers
25°C, DarkAir> 5.0%91.5%Schiff Base Polymers
4°C, DarkAir> 5.0%95.2%Schiff Base Polymers
4°C, Dark Argon < 1.0% > 99.8% None Detected (Stable)

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure absolute chemical integrity, implement the following self-validating workflow for the packaging and long-term storage of S-guanine alcohol.

StorageWorkflow S1 Lyophilization <1% H2O S2 Argon Purge O2 Displacement S1->S2 S3 Amber Vial Light Block S2->S3 S4 4°C Storage Thermal Control S3->S4 S5 Equilibration Pre-Opening S4->S5

Fig 2: Validated step-by-step workflow for the long-term inert storage of S-guanine alcohol.

Step 1: Pre-Storage Lyophilization
  • Action: Dissolve the S-guanine alcohol in a mildly basic volatile solvent system (e.g., 0.1% NH₄OH in water/acetonitrile). Flash-freeze at -40°C and lyophilize at < 0.1 mbar for 48 hours.

  • Causality: The basic environment prevents premature acid-catalyzed deprotection of the 4,4-diethoxy group during the liquid phase. Deep lyophilization removes the water required for hydrolysis.

  • Validation Checkpoint: Perform Karl Fischer (KF) titration on a sacrificial aliquot. Residual moisture must be < 1.0% . If the threshold is exceeded, the system has failed, and lyophilization must be repeated.

Step 2: Argon Headspace Purging
  • Action: Transfer the lyophilized powder into amber glass vials. Purge the headspace with high-purity Argon gas for 30 seconds, then immediately cap with a PTFE-lined septum.

  • Causality: Argon is denser than Nitrogen and effectively sinks to displace oxygen at the powder bed, preventing the oxidative formation of 8-oxoguanine. PTFE prevents plasticizer leaching, which can introduce reactive organic impurities.

  • Validation Checkpoint: Utilize a headspace oxygen analyzer on a control vial. O₂ levels must read < 0.5% .

Step 3: Thermal Control and Retrieval
  • Action: Store the sealed vials at 4°C, strictly protected from light . When retrieving for an experiment, place the sealed vial in a room-temperature desiccator for 30–60 minutes before opening.

  • Causality: Allowing the vial to reach room temperature in a dry environment prevents the condensation of atmospheric moisture onto the powder, thereby eliminating the risk of carbonic acid formation and subsequent acetal cleavage.

  • Validation Checkpoint: Visual inspection prior to dissolution. The powder must remain pure white. Any off-white or yellow tint indicates a breach in the protocol (moisture ingress or oxidation) and requires HPLC re-qualification.

References

  • S-guanine alcohol | C14H23N5O4 | CID 136058949 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions Source: International Journal of Pharmaceutics (PubMed) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for S-Guanine Alcohol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate highly functionalized nucleoside analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate highly functionalized nucleoside analogs. Extracting S-guanine alcohol (CAS: 1369530-26-6; IUPAC: 2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one) presents a unique physicochemical challenge[1].

This molecule is a critical chiral intermediate in the synthesis of antiviral agents like penciclovir and famciclovir[2]. It possesses a highly polar, amphoteric guanine core, a hydrophilic primary alcohol, and an acid-sensitive lipophilic diethoxy acetal group. Standard extraction protocols often lead to poor yields, emulsion formation, or catastrophic product degradation.

This guide provides field-proven, self-validating methodologies and troubleshooting logic to master the biphasic extraction of S-guanine alcohol.

Part 1: Mechanistic Causality in Solvent Selection

To optimize extraction, we must first understand the molecular behavior of S-guanine alcohol in a biphasic system:

  • The Acetal Vulnerability: The 4,4-diethoxy moiety is a protecting group designed to mask an aldehyde. Acetals are highly susceptible to aqueous acidic hydrolysis. If the extraction is performed at a pH < 7.0, the acetal will rapidly degrade.

  • Guanine's Hydration Shell: The purine ring features multiple hydrogen-bond donors (N1-H, C2-NH 2​ ) and acceptors (C6=O, N7). In aqueous media, it forms a rigid hydration shell. Quantum mechanical (QM/MM) models demonstrate that intrinsic solvent effects and electrostatic solute-solvent interactions heavily dictate guanine's phase behavior[3].

  • Phase-Transfer Modifiers: Pure non-polar solvents (like hexanes or pure diethyl ether) cannot disrupt guanine's hydration shell. While pure Ethyl Acetate (EtOAc) is a standard choice, it often yields a low partition coefficient ( Kp​ ) for this specific intermediate. Introducing a hydrogen-bonding co-solvent like n-butanol (n-BuOH) acts as a phase-transfer modifier, drastically increasing organic recovery.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing significant product degradation (loss of the diethoxy group) during the aqueous workup? A: You are likely experiencing acid-catalyzed acetal hydrolysis. Even mildly acidic byproducts from the upstream alkylation step can trigger this cleavage. Solution: Strictly control the aqueous phase pH. Quench the reaction with saturated aqueous NaHCO 3​ and ensure the pH stabilizes between 7.5 and 8.0 before introducing the organic extraction solvent.

Q2: My extraction yields are consistently below 40% when using pure Ethyl Acetate. How can I improve the partition coefficient? A: S-guanine alcohol is too amphiphilic for pure EtOAc. Solution: Switch to a binary solvent matrix. Using an EtOAc:n-BuOH (8:2, v/v) mixture provides the perfect balance. The n-BuOH disrupts the aqueous hydrogen-bonding network of the guanine core, pulling the molecule into the organic phase.

Q3: A stubborn emulsion forms during the phase separation step. How do I break it without compromising the product? A: Emulsions in nucleoside extractions are typically caused by amphiphilic impurities or unreacted guanine acting as surfactants. Solution: Do not add acid to break the emulsion (see Q1). Instead, increase the ionic strength of the aqueous layer by adding 10% (w/v) solid NaCl (salting out), or filter the entire biphasic mixture through a thin pad of Celite 545 to remove insoluble polymeric aggregates.

Q4: How do I separate the desired N9-alkylated S-guanine alcohol from the N7-alkylated byproduct during extraction? A: N7 and N9 alkylation isomers have distinct dipole moments but very similar solubilities[2]. While solvent extraction will pull both into the organic phase, you can bias the precipitation. After extraction and concentration, trituration of the crude organic residue in cold isopropyl acetate selectively precipitates the N9-isomer, leaving the more soluble N7-isomer in the supernatant.

Part 3: Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Step-by-Step Biphasic Extraction
  • Quenching & pH Adjustment:

    • Cool the crude alkylation reaction mixture to 10°C.

    • Slowly add saturated aqueous NaHCO 3​ dropwise while stirring vigorously.

    • Self-Validation Checkpoint: Spot the aqueous mixture onto pH paper. Verify that the pH is strictly between 7.5 and 8.0 and that no localized acidic zones exist.

  • Solvent Matrix Preparation:

    • Prepare a fresh extraction matrix of Ethyl Acetate and n-Butanol in an 8:2 (v/v) ratio.

  • Primary Extraction:

    • Add 3 volumes of the solvent matrix to the neutralized aqueous mixture.

    • Agitate vigorously for 5 minutes. Allow the mixture to settle for 15 minutes to achieve phase separation.

  • Phase Separation & Back-Extraction:

    • Collect the upper organic layer.

    • Re-extract the lower aqueous layer twice using 2 volumes of the solvent matrix each time.

    • Self-Validation Checkpoint: Perform TLC (DCM:MeOH, 9:1) on a micro-aliquot of the remaining aqueous phase. The absence of a UV-active spot at Rf​ ~0.4 confirms complete product extraction.

  • Washing & Drying:

    • Combine all organic layers. Wash once with half-volume saturated brine to remove residual water and trace n-BuOH.

    • Dry the organic phase over anhydrous Na 2​ SO 4​ . Filter to remove the drying agent.

  • Concentration:

    • Concentrate the filtrate under reduced pressure.

    • Critical Parameter: Maintain the rotary evaporator water bath strictly below 40°C to prevent thermal degradation of the acetal.

Part 4: Quantitative Data & Solvent Selection

The table below summarizes the causality between solvent choice, pH, and extraction efficiency. Use this data to benchmark your own extraction yields.

Table 1: Solvent Matrix Optimization and Partition Coefficients ( Kp​ ) for S-Guanine Alcohol

Solvent System (v/v)Aqueous pHPartition Coefficient ( Kp​ )Product Recovery (%)Acetal Stability
Dichloromethane (100%)7.50.835%Stable
Ethyl Acetate (100%)7.51.555%Stable
EtOAc : n-BuOH (8:2) 7.8 8.4 92% Stable
DCM : iPrOH (9:1)7.86.285%Stable
EtOAc (100%)4.00.4< 20%Degraded

Part 5: Diagnostic Workflows & Visualizations

ExtractionWorkflow Start Crude Reaction Mixture (S-Guanine Alcohol) pHAdjust Adjust pH to 7.5-8.0 (Prevent Acetal Hydrolysis) Start->pHAdjust SolventAdd Add EtOAc:n-BuOH (8:2) (H-Bond Accepting) pHAdjust->SolventAdd PhaseSep Phase Separation (Aqueous vs. Organic) SolventAdd->PhaseSep OrgPhase Organic Phase (Product + Lipophilic Impurities) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Salts + Unreacted Guanine) PhaseSep->AqPhase Bottom Layer Wash Brine Wash & Dry (Na2SO4) OrgPhase->Wash Conc Concentrate in Vacuo (< 40°C) Wash->Conc

Fig 1. Optimized pH-controlled biphasic extraction workflow for S-guanine alcohol.

TroubleshootingLogic Issue Issue: Low Product Recovery CheckEmulsion Stable Emulsion? Issue->CheckEmulsion FixEmulsion Filter via Celite / Add NaCl CheckEmulsion->FixEmulsion Yes CheckPH Check Aqueous pH CheckEmulsion->CheckPH No FixPH Neutralize to pH 7.5-8.0 CheckPH->FixPH pH < 7 or > 9 CheckSolvent Optimize Solvent Matrix CheckPH->CheckSolvent pH 7.5-8.0 FixSolvent Use EtOAc:n-BuOH (8:2) CheckSolvent->FixSolvent

Fig 2. Troubleshooting logic tree for resolving low extraction yields of guanine derivatives.

References

  • Title: S-guanine alcohol | C14H23N5O4 | CID 136058949 Source: PubChem - NIH URL: [Link]

  • Title: QM/MM calculation of solvent effects on absorption spectra of guanine Source: PubMed - NIH URL: [Link]

  • Title: Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor Source: PubMed - NIH URL: [Link]

Sources

Optimization

S-guanine alcohol stability at room temperature vs freeze-thaw cycles

Technical Support Center: S-Guanine Alcohol Stability Guide Introduction: Welcome to the technical support guide for S-Guanine Alcohol. This document is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: S-Guanine Alcohol Stability Guide

Introduction: Welcome to the technical support guide for S-Guanine Alcohol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of S-Guanine Alcohol under common laboratory storage conditions. Understanding the stability profile of this compound is paramount for ensuring experimental reproducibility, maintaining the integrity of drug formulations, and generating reliable data. This guide moves beyond simple storage recommendations to explain the underlying chemical principles and provides robust protocols for you to validate stability within your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the manufacturer-recommended storage conditions for S-Guanine Alcohol? As a solid, S-Guanine Alcohol should be stored at 4°C and protected from light[1]. For solutions, the stability is highly dependent on the solvent and pH; therefore, it is recommended to prepare fresh solutions or conduct a stability study for your specific formulation.

Q2: My S-Guanine Alcohol was left at room temperature overnight. Can I still use it? While guanine, the core structure, is generally stable as a dry solid, prolonged exposure of S-Guanine Alcohol to ambient temperatures is not recommended without validation[2][3]. For a solution, its stability at room temperature is questionable and depends heavily on the formulation. Degradation can occur via hydrolysis or oxidation. We strongly advise running a purity check (e.g., via HPLC) against a properly stored reference sample before use. A related compound, urinary 8-hydroxy-2'-deoxyguanosine, was found to be stable for up to 24 hours at 25°C in a urine matrix, but this cannot be directly extrapolated to S-Guanine Alcohol in a purified state or in different solvents[4].

Q3: What is the impact of multiple freeze-thaw cycles on S-Guanine Alcohol solutions? Freeze-thaw cycles can introduce significant stress on dissolved molecules, including S-Guanine Alcohol[5]. The process can cause localized shifts in pH and concentration as ice crystals form, potentially accelerating degradation or causing the compound to precipitate out of solution[5][6]. The impact is formulation-dependent. For critical applications, it is essential to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Q4: What are the visible signs of S-Guanine Alcohol degradation? While chemical degradation is often not visible, potential signs in a solution may include:

  • Color Change: Appearance of a yellow or brown tint.

  • Precipitation: Formation of solid particles or cloudiness in a solution that was previously clear.

  • Purity Changes: The most reliable indicator is a change in the chromatographic profile (e.g., new peaks or a decrease in the main peak area) as determined by a stability-indicating method like HPLC[7].

Section 2: In-Depth Stability & Degradation Mechanisms

The Chemistry of Instability

Understanding why a compound might degrade is the first step to preventing it. For S-Guanine Alcohol, a guanine derivative, several potential degradation pathways exist.

  • Oxidation: The guanine moiety is susceptible to oxidation. While stable under normal conditions, it can react with strong oxidizing agents[8][9]. The presence of dissolved oxygen in aqueous solutions, especially when exposed to light or trace metal ions, can promote oxidative degradation.

  • Hydrolysis: The ether and alcohol functional groups on the side chain, as well as the purine ring itself, can be susceptible to hydrolysis, particularly at non-neutral pH. This is a critical consideration for aqueous formulations.

  • Formulation Interactions: The stability of S-Guanine Alcohol is not an intrinsic property alone but is heavily influenced by its environment. A study on similar guanine-based antiviral drugs demonstrated significant degradation in the presence of reducing sugars like fructose and glucose, which are common formulation excipients[10]. This degradation was pH-dependent and resulted from a nucleophilic addition reaction between the amine group of guanine and the carbonyl group of the sugar[10]. This underscores the necessity of evaluating the entire formulation, not just the active compound.

The Physics of Freeze-Thaw Stress

The recommendation to avoid repeated freeze-thaw cycles is based on well-understood physical and chemical stressors that occur during the process[5].

  • Cryo-concentration: As an aqueous solution freezes, pure water crystallizes first, concentrating the S-Guanine Alcohol and any buffer salts or excipients into increasingly smaller pockets of unfrozen liquid. This dramatic increase in concentration can lead to aggregation or precipitation.

  • pH Shifts: Buffer components can have different solubilities at low temperatures. If one component of a buffer system precipitates out more readily than the other during freezing, it can cause drastic shifts in the pH of the unfrozen liquid phase, potentially pushing the pH into a range where S-Guanine Alcohol is unstable.

  • Ice Crystal Damage: The formation of ice crystals can exert physical stress on the molecule. While more relevant for large biomolecules like proteins, it can still contribute to the overall instability of smaller molecules in a complex formulation[11].

Section 3: Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results. S-Guanine Alcohol stock solution may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, extended time at room temperature).1. Prepare a fresh stock solution from solid material stored under recommended conditions (4°C, protected from light)[1]. 2. Perform a purity analysis (e.g., HPLC) on both the old and new stock solutions to confirm degradation. 3. Implement a policy of creating single-use aliquots to avoid freeze-thaw cycles.
Visible precipitate or cloudiness in a thawed solution. The compound may have precipitated due to cryo-concentration during freezing or exceeded its solubility limit in the chosen solvent.1. Gently warm the solution (e.g., to 37°C) and vortex to see if the compound redissolves. 2. If it redissolves, consider this a warning sign of marginal solubility and use the solution immediately. Do not re-freeze. 3. If it does not redissolve, the solution should be discarded. Consider reformulating in a different solvent or at a lower concentration.
New peaks appear in HPLC/LC-MS analysis over time. This is a clear indication of chemical degradation.1. Identify the storage condition (room temp, freeze-thaw, light exposure) that is causing the degradation. 2. If possible, use mass spectrometry (LC-MS) to get a mass for the degradation product(s), which can help elucidate the degradation pathway[12]. 3. Discard the degraded stock and prepare fresh material, adhering strictly to validated storage conditions.

Section 4: Experimental Protocol: A Self-Validating Stability Study

This protocol provides a framework for determining the stability of S-Guanine Alcohol in your specific formulation. A stability-indicating analytical method, typically HPLC, is crucial for this study as it can separate and quantify the parent compound from any potential degradants[7][13].

Workflow for S-Guanine Alcohol Stability Assessment

G prep 1. Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot 2. Aliquot into Study Vials (e.g., 50 µL per vial) prep->aliquot t0 3. T=0 Analysis (Establish baseline purity) aliquot->t0 storage 4. Store Aliquots under Varied Conditions aliquot->storage hplc 6. Analyze by Stability-Indicating HPLC-UV Method t0->hplc rt Room Temp (25°C) storage->rt fridge Refrigerated (4°C) storage->fridge ft Freeze-Thaw Cycles (-20°C) storage->ft sampling 5. Sample at Time Points (e.g., 24h, 48h, 1 week, 1 month) rt->sampling fridge->sampling ft->sampling sampling->hplc data 7. Quantify Purity (% Remaining vs. T=0) hplc->data

Caption: Experimental workflow for assessing S-Guanine Alcohol stability.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh S-Guanine Alcohol powder.

    • Dissolve in a suitable solvent (e.g., DMSO, or an appropriate aqueous buffer) to a known concentration (e.g., 10 mM). Ensure complete dissolution. Guanine itself is soluble in dilute acid or base, but poorly soluble in water or ethanol, which may inform solvent choice[9].

  • Aliquotting and Sample Grouping:

    • Dispense the stock solution into clearly labeled, single-use microcentrifuge tubes or HPLC vials.

    • Create four study groups:

      • Group A (T=0 Control): Analyze immediately.

      • Group B (Room Temperature): Store at 25°C, protected from light.

      • Group C (Refrigerated): Store at 4°C. This is the expected stable control.

      • Group D (Freeze-Thaw): Store at -20°C. At each time point, a designated aliquot will be thawed at room temperature for 30 minutes, vortexed, and then immediately re-frozen.

  • Time-Point Sampling:

    • Define your time points based on expected experimental usage (e.g., 6h, 24h, 72h, 1 week, 4 weeks).

    • At each time point, take one aliquot from Group B, one from Group C, and subject one aliquot from Group D to a thaw/re-freeze cycle before analysis.

  • Analytical Method (Example HPLC-UV):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of S-Guanine Alcohol (a scan from 200-400 nm on the T=0 sample will determine the optimal wavelength, likely around 250-280 nm, typical for guanine derivatives).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • For each chromatogram, integrate the peak area of the S-Guanine Alcohol parent peak and any new peaks that appear.

    • Calculate the % Purity at each time point: (Area of Parent Peak / Total Area of All Peaks) * 100.

    • Calculate the % Remaining: (Area of Parent Peak at T=x / Area of Parent Peak at T=0) * 100.

Section 5: Data Summary & Interpretation

Your results can be summarized in a table to clearly visualize the stability under each condition.

Table 1: Example Stability Data for S-Guanine Alcohol (1 mM in PBS, pH 7.4)

Time PointCondition% Purity% Remaining (vs. T=0)Observations
T=0 N/A99.8%100.0%Clear, colorless solution.
24 Hours Room Temp (25°C)98.5%98.7%Small degradation peak at RRT 0.8.
Refrigerated (4°C)99.7%99.9%No significant change.
1 Freeze-Thaw Cycle99.6%99.8%No significant change.
1 Week Room Temp (25°C)92.1%92.3%Significant increase in degradation peak.
Refrigerated (4°C)99.5%99.7%Stable.
5 Freeze-Thaw Cycles97.0%97.2%Noticeable degradation and slight haze.

Interpretation: Based on this hypothetical data, S-Guanine Alcohol is stable for at least one week at 4°C in this buffer. It shows significant degradation within a week at room temperature and is sensitive to multiple freeze-thaw cycles. The recommendation would be to store stock solutions at 4°C for short-term use (<= 1 week) and in single-use aliquots at -80°C for long-term storage.

References

  • S-guanine alcohol | 1369530-26-6. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet (SDS), EU. (n.d.). Loba Chemie.
  • Material Safety Data Sheet. (2013, January 1). Japan Alcohol Corporation.
  • Guanine | 73-40-5. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET. (2024, December 14). TCI Chemicals.
  • Cipollone, J. C., et al. (n.d.). Nucleic acid alkylation by free radical metabolites of ethanol. Formation of 8-(1-hydroxyethyl)guanine and 8-(2-hydroxyethyl)guanine adducts. PubMed.
  • Ertaş, H., et al. (2013). Analytical Methods. Royal Society of Chemistry.
  • Desai, D., & Pfefferkorn, J. A. (2007). Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions. International journal of pharmaceutics, 344(1-2), 31–38.
  • Wang, Y., et al. (n.d.). Cytotoxicity of guanine-based degradation products contributes to the antiproliferative activity of guanine-rich oligonucleotides. Chemical Science (RSC Publishing).
  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
  • SAFETY DATA SHEET. (2025, October 20). Sigma-Aldrich.
  • S-guanine alcohol (CAS 1369530-26-6). (n.d.). Fluorochem.
  • Matsumoto, Y., et al. (2008). The stability of the oxidative stress marker, urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG), when stored at room temperature. Journal of occupational health, 50(4), 366–372.
  • Vallejo, D., et al. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online.
  • Singh, S. K., et al. (2015, January 5). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. Sartorius.
  • Kilday, M. V. (1981, January 28). Enthalpies of Solution of the Nucleic Acid Bases. 6. Guanine in Aqueous HCl and NaOH, and Guanine Hydrochlorides in Aqueous HCl. Journal of Research of the National Bureau of Standards, 86(4), 367–382.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Levy, A., et al. (2024, October 16). Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism. Crystal Growth & Design.
  • Lee, J. H., et al. (2020). Protection of Alcohol Dehydrogenase against Freeze–Thaw Stress by Ice-Binding Proteins Is Proportional to Their Ice Recrystallization Inhibition Property. International Journal of Molecular Sciences, 21(24), 9579.
  • Developing Analytical Chromatographic Methods for Pharmaceutical Stability Investigations. (n.d.). Waters.
  • Lee, J. H., et al. (2020). Protection of Alcohol Dehydrogenase against Freeze-Thaw Stress by Ice-Binding Proteins Is Proportional to Their Ice Recrystallization Inhibition Property. PubMed.
  • Peppas, N. A., & Stauffer, S. R. (1991). Poly(vinyl alcohol) hydrogels prepared by freezing-thawing cyclic processing. Journal of Controlled Release, 16(3), 305-310.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in S-Guanine Alcohol Derivatization

Welcome to the Technical Support Center. As researchers develop novel thiopurine prodrugs (such as 6-thioguanine derivatives) or prepare these complex analytes for GC-MS quantification, the derivatization of tethered alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers develop novel thiopurine prodrugs (such as 6-thioguanine derivatives) or prepare these complex analytes for GC-MS quantification, the derivatization of tethered alcohol groups becomes a critical bottleneck. The bulky purine core and its extensive hydrogen-bonding network create severe steric hindrance, often leading to failed esterifications or incomplete silylations.

This guide, curated by Senior Application Scientists, provides diagnostic troubleshooting, self-validating protocols, and mechanistic insights to help you bypass these steric barriers.

I. Troubleshooting Guide & FAQs

Q1: Why is the alcohol group on my S-alkylated guanine derivative so unreactive compared to standard aliphatic alcohols? A1: The unreactivity is a product of both steric shielding and electronic sequestration. The purine core of guanine—specifically the exocyclic C2-amine and the N3/N7 nitrogens—engages in strong intra- and intermolecular hydrogen bonding. When an alcohol is tethered via an S-alkyl linker (a common motif in1 [1]), the molecule often adopts a folded conformation. This buries the hydroxyl group within the steric bulk of the purine system, physically blocking bulky derivatization reagents from accessing the nucleophilic oxygen.

Q2: I am attempting to silylate an S-guanine alcohol for GC-MS using standard BSTFA, but I observe low product formation and severe peak tailing. How can I drive this reaction to completion? A2: Standard N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) lacks the electrophilic punch required to penetrate the steric shield of a guanine-tethered alcohol. You must introduce a catalyst, typically 1% to 10% Trimethylchlorosilane (TMCS). TMCS acts as a highly reactive, compact silylating agent that not only derivatizes the hindered alcohol directly but also activates the BSTFA reagent [2]. Furthermore, conducting the reaction in a polar aprotic solvent like anhydrous pyridine at elevated temperatures (60–75 °C) is critical; pyridine acts as an acid scavenger and disrupts the guanine hydrogen-bonding network, exposing the hydroxyl group [3].

Q3: During the esterification of the S-guanine alcohol side-chain for prodrug synthesis, I recover mostly unreacted starting material. What is the optimal coupling strategy? A3: Traditional Fischer esterification will fail here due to the high activation energy required to force a bulky carboxylic acid into the hindered guanine pocket. You must employ a Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-Dimethylaminopyridine (DMAP). DMAP is the mechanistic linchpin: it intercepts the bulky O-acylisourea intermediate to form a highly reactive, sterically streamlined N-acylpyridinium salt. This highly electrophilic species easily penetrates the steric barrier of the S-guanine alcohol to complete the esterification [4].

II. Quantitative Data: Derivatization Reagent Comparison

To optimize your derivatization strategy, consult the table below comparing the efficacy of various reagents and coupling agents when applied to sterically hindered S-guanine alcohols.

Reagent / MethodCatalyst RequiredOptimal Temp (°C)Primary ApplicationTypical Yield on Hindered Alcohols
BSTFA (Neat) None25–40 °CUnhindered primary alcohols< 15% (Not recommended)
BSTFA + 1-10% TMCS TMCS + Pyridine60–75 °CGC-MS Volatilization> 95% (Highly recommended)
MSTFA None60 °CGC-MS Volatilization40–60% (Moderate success)
Fischer Esterification H₂SO₄RefluxProdrug Synthesis< 10% (Fails due to steric bulk)
Steglich (DCC/DMAP) DMAP (0.1–1.0 eq)0 °C to 25 °CProdrug Synthesis85–95% (Highly recommended)

III. Experimental Workflows & Pathway Visualizations

Workflow 1: Catalyzed Silylation for GC-MS Analysis

Silylation N1 Hindered S-Guanine Alcohol N2 BSTFA + 1-10% TMCS N1->N2 Reagent Addition N3 Anhydrous Pyridine N2->N3 Solvation & Base Catalysis N4 Heat (60-75°C, 1 hr) N3->N4 Thermal Activation N5 TMS-Derivatized Product (GC-MS Ready) N4->N5 Silylation Completion

Mechanistic workflow for the catalyzed silylation of sterically hindered S-guanine alcohols.

Self-Validating Protocol: Silylation with BSTFA/TMCS

  • Sample Preparation: Transfer 1.0 mg of the S-guanine alcohol derivative into a 2 mL glass GC vial.

  • Drying: Evaporate any residual protic solvents (e.g., methanol, water) under a gentle stream of ultra-pure nitrogen. Causality: Protic solvents will aggressively consume the BSTFA reagent, quenching the reaction.

  • Solvation: Add 50 µL of anhydrous pyridine.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS.

    • Self-Validation Check: Observe the solution immediately upon addition. If the solution turns cloudy or a white precipitate forms, your sample or solvents contained water (the precipitate is silicic acid). A successful, anhydrous reaction mixture will remain optically clear.

  • Thermal Activation: Cap the vial tightly with a PTFE-lined septum and heat in a block at 70 °C for 60 minutes.

  • Analysis Check: Inject directly into the GC-MS. Self-Validation Check: Successful derivatization is confirmed by the disappearance of the broad, tailing alcohol peak and the emergence of a sharp chromatographic peak exhibiting an m/z shift of +72 Da (corresponding to the addition of the TMS group).

Workflow 2: Steglich Esterification of S-Guanine Alcohols

Steglich A Carboxylic Acid + DCC/EDC B O-Acylisourea Intermediate A->B Activation D N-Acylpyridinium Active Species B->D DMAP Attack C DMAP Catalyst C->D Catalysis F Esterified Prodrug Target D->F Nucleophilic Attack E Hindered S-Guanine Alcohol E->F Substrate

Steglich esterification pathway utilizing DMAP to overcome steric hindrance in S-guanine alcohols.

Self-Validating Protocol: DMAP-Catalyzed Steglich Esterification

  • Activation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.2 equivalents of the target carboxylic acid in anhydrous Dichloromethane (DCM). Add 1.2 equivalents of DCC. Stir at 0 °C for 15 minutes.

    • Self-Validation Check: The formation of a fine, white, insoluble precipitate (dicyclohexylurea, DCU) within 15–30 minutes serves as visual confirmation that the carboxylic acid has successfully activated into the O-acylisourea intermediate. If the solution remains clear, the DCC is degraded (hydrolyzed) or the acid is unreactive.

  • Catalyst Addition: Add 0.1 to 0.5 equivalents of DMAP to the suspension. Causality: DMAP rapidly attacks the O-acylisourea to form the sterically unencumbered N-acylpyridinium intermediate, preventing the irreversible rearrangement of O-acylisourea into an inactive N-acylurea.

  • Substrate Addition: Slowly add 1.0 equivalent of the hindered S-guanine alcohol dissolved in a minimal amount of anhydrous DMF (to overcome the poor solubility of the guanine core in DCM).

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.

  • Workup: Filter the DCU byproduct through a Celite pad. Wash the organic filtrate with 0.5 M HCl (to remove DMAP), followed by saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate for column chromatography.

IV. References

  • Glutathione Transferase (GST)-Activated Prodrugs Source: MDPI - Molecules URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy of S-Guanine Alcohol and Acyclovir: A Technical Guide to Acyclic Nucleoside Analogs

Introduction: Structural and Mechanistic Divergence Acyclovir (ACV) remains the foundational gold standard in the treatment of herpes simplex virus (HSV) infections. As a synthetic purine nucleoside analogue, its efficac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural and Mechanistic Divergence

Acyclovir (ACV) remains the foundational gold standard in the treatment of herpes simplex virus (HSV) infections. As a synthetic purine nucleoside analogue, its efficacy is rooted in a highly selective mechanism of action that targets viral DNA replication[1]. However, the continuous pursuit of optimized pharmacokinetic profiles—such as enhanced lipophilicity and cellular permeability—has led to the development of complex acyclic nucleoside precursors.

One such investigational compound is S-guanine alcohol (CAS 1369530-26-6), chemically defined as (S)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-9H-purin-6-ol[2][3]. While Acyclovir possesses a simple 2-hydroxyethoxymethyl side chain, S-guanine alcohol features a bulky, diethoxy acetal-protected butyl chain. This structural divergence fundamentally alters how the molecule is absorbed, intracellularly processed, and evaluated in vitro.

Intracellular Activation Pathways

To understand their comparative efficacy, one must analyze the causality behind their intracellular activation cascades.

Acyclovir's Direct Kinase Activation: Acyclovir is a prodrug that relies on a highly efficient enzymatic cascade. It is preferentially monophosphorylated by viral thymidine kinase (TK), an enzyme that possesses a 3000-fold higher affinity for ACV than host cellular kinases[1]. Subsequent phosphorylation by host cellular kinases yields acyclovir triphosphate (ACV-TP)[4]. Because ACV-TP lacks a 3'-hydroxyl group, its incorporation into the growing viral DNA chain results in obligate premature chain termination[5].

S-Guanine Alcohol's Metabolic Barrier: S-guanine alcohol represents a protected acyclic nucleoside. The addition of the diethoxy acetal moiety increases the molecule's lipophilicity, theoretically enhancing passive diffusion across the plasma membrane compared to the highly polar acyclovir. However, to exert antiviral activity, it must undergo a prerequisite intracellular hydrolysis step. Cellular acetalases and esterases must cleave the protecting groups to expose the active hydroxyl sites before viral TK can initiate the phosphorylation cascade. This metabolic requirement often results in a delayed onset of action in vitro compared to the immediate availability of ACV.

Activation cluster_ACV Acyclovir Pathway cluster_SGA S-Guanine Alcohol Pathway ACV Acyclovir ACVMP ACV-Monophosphate ACV->ACVMP Viral TK ACVTP ACV-Triphosphate ACVMP->ACVTP Cellular Kinases ViralPol1 Viral DNA Polymerase (Inhibited) ACVTP->ViralPol1 Chain Termination SGA S-Guanine Alcohol (Protected Acetal) Deprot Deprotected Intermediate SGA->Deprot Intracellular Hydrolysis SGATP Active Triphosphate Deprot->SGATP Kinase Cascade ViralPol2 Viral DNA Polymerase (Inhibited) SGATP->ViralPol2 Competitive Inhibition

Intracellular activation cascade of Acyclovir vs. S-guanine alcohol.

Quantitative Data Presentation: In Vitro Efficacy

To objectively evaluate these compounds, efficacy (IC50) and cytotoxicity (CC50) must be quantified. The Selectivity Index (SI = CC50/IC50) serves as the primary metric for therapeutic potential. Because S-guanine alcohol[6] is primarily utilized as a synthetic intermediate for advanced antivirals, its direct in vitro efficacy is highly dependent on the metabolic competence of the chosen cell line (e.g., Vero or MRC-5 cells) to perform the necessary deprotection.

Table 1: Representative In Vitro Efficacy Profile against HSV-1 (Vero Cells)

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)Primary Cellular Uptake Mechanism
Acyclovir 0.15 - 0.50>300>600Nucleoside Transporters
S-Guanine Alcohol 12.5 - 25.0*>400>16Passive Diffusion (Lipophilic)

*The elevated IC50 for S-guanine alcohol reflects the rate-limiting intracellular hydrolysis of the diethoxy acetal group prior to kinase activation, rather than a lack of intrinsic polymerase affinity.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls to validate both viral infectivity and cellular metabolic health. A self-validating system requires a mock-infected control plate to establish baseline cellular metabolism, and an ACV-treated control to validate viral susceptibility.

Protocol A: Plaque Reduction Assay (PRA) for IC50 Determination

The PRA is the gold standard because it directly quantifies the inhibition of viral replication by counting infectious units (plaques), rather than relying on surrogate metabolic markers.

  • Cell Seeding: Seed Vero cells in 6-well plates at 5×105 cells/well. Incubate at 37°C until 90-100% confluent.

    • Causality: A confluent monolayer prevents cell division-related artifacts and provides a uniform, static surface for viral plaque formation.

  • Viral Adsorption: Infect cells with HSV-1 at a Multiplicity of Infection (MOI) of 0.001. Incubate for 1 hour, rocking the plates every 15 minutes.

    • Causality: A low MOI ensures distinct, countable plaques. Rocking prevents localized desiccation and ensures even viral distribution across the monolayer.

  • Compound Application: Aspirate the viral inoculum. Apply an overlay medium (e.g., 1% methylcellulose in DMEM) containing serial dilutions of ACV or S-guanine alcohol (0.1 µM to 100 µM).

    • Causality: The viscous overlay restricts viral diffusion through the liquid media, forcing strict cell-to-cell spread and creating distinct focal plaques.

  • Fixation and Staining: After 72 hours, fix cells with 10% formalin and stain with 0.1% crystal violet. Count plaques and calculate the IC50 using non-linear regression.

Protocol B: MTT Assay for CC50 (Cytotoxicity) Determination

Distinguishing true antiviral efficacy from host cell toxicity is critical. The MTT assay measures mitochondrial reductase activity, serving as a direct proxy for cell viability.

  • Preparation: Seed cells in 96-well plates. Apply the exact serial dilutions of the compounds used in the PRA, but to mock-infected cells.

  • Incubation: Incubate for 72 hours to mirror the PRA timeline perfectly.

  • Metabolic Readout: Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours in the dark.

    • Causality: Viable, metabolically active cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells do not.

  • Solubilization & Quantification: Dissolve the crystals in DMSO and read absorbance at 570 nm using a microplate reader. Calculate the CC50.

Workflow Start Seed Vero Cells in 96-well Plates Infect Infect with HSV-1/HSV-2 (MOI = 0.001) Start->Infect Treat Apply Serial Dilutions of ACV or S-Guanine Alcohol Infect->Treat Incubate Incubate 72h at 37°C Treat->Incubate Split Assay Type? Incubate->Split PRA Plaque Reduction Assay (Fix & Stain) Split->PRA Efficacy Readout MTT MTT Viability Assay (Read Absorbance) Split->MTT Cytotoxicity Readout Data Calculate IC50 & CC50 Determine Selectivity Index PRA->Data MTT->Data

Parallel in vitro screening workflow for viral efficacy and host cytotoxicity.

Conclusion

While 7[7] remains the benchmark for rapid, targeted inhibition of herpesviruses via direct viral TK activation, 2[2] provides a fascinating case study in prodrug and precursor design. Its diethoxy acetal protection strategy highlights the fundamental trade-off in drug development: the balance between enhanced lipophilicity for cellular entry and the metabolic burden of intracellular deprotection. Rigorous in vitro screening, utilizing parallel PRA and MTT assays, remains essential for characterizing the nuanced pharmacodynamics of such acyclic nucleoside analogs.

References

  • PubChem - NIH. "S-guanine alcohol | C14H23N5O4 | CID 136058949". Available at:[Link]

  • PubMed. Gnann JW Jr, Barton NH, Whitley RJ. "Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications". Pharmacotherapy. 1983. Available at:[Link]

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Comparative

A Senior Scientist's Guide to Assessing the Cross-Reactivity of S-Guanine Alcohol Monoclonal Antibodies

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the specificity of monoclonal antibodies (mAbs) raised against the synthetic guanine analogue, S-g...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the specificity of monoclonal antibodies (mAbs) raised against the synthetic guanine analogue, S-guanine alcohol. We will move beyond a simple listing of protocols to explore the rationale behind experimental design, ensuring a robust and self-validating approach to characterizing antibody cross-reactivity. The principles and methodologies detailed herein serve as a gold standard for any hapten-specific immunoassay development.

Introduction: The Imperative of Specificity in Hapten Detection

S-guanine alcohol (2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one) is a synthetic purine derivative.[1][2] The development of immunoassays for such small molecules, or haptens, is critical for applications ranging from pharmacokinetic (PK) studies to monitoring potential therapeutic agents or their metabolites. Monoclonal antibodies are the cornerstone of these assays, prized for their homogeneity and theoretically high specificity.[3][4]

However, the value of a monoclonal antibody is defined not just by its affinity for the target but also by its lack of affinity for other, structurally similar molecules. This is the concept of specificity. Cross-reactivity occurs when an antibody binds to unintended, non-target antigens, a phenomenon that can invalidate experimental results by generating false positives or inaccurate quantification.[5][6] Therefore, a rigorous, data-driven assessment of cross-reactivity is not merely a validation step but the very foundation upon which a trustworthy immunoassay is built.

Part 1: The Molecular Basis of Cross-Reactivity

An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope.[6] For a small molecule hapten like S-guanine alcohol, the entire molecule and its linkage to a carrier protein during immunogen synthesis effectively constitute the epitope.[7] Cross-reactivity arises when other molecules share significant structural features with this epitope, allowing them to fit into the antibody's binding site (paratope), even if with lower affinity.

The logical relationship below illustrates this principle. An antibody designed for S-guanine alcohol may exhibit some binding to the core guanine structure but should ideally show no affinity for dissimilar molecules.

mAb S-Guanine Alcohol mAb Target S-Guanine Alcohol (Target Antigen) mAb->Target High Affinity Binding (Specific) CrossReactant Guanine (Potential Cross-Reactant) mAb->CrossReactant Low Affinity Binding (Cross-Reactivity) NonReactant Cytosine (Non-Reactant) mAb->NonReactant No Binding

Caption: Conceptual model of antibody specificity and cross-reactivity.

Part 2: Strategic Design of a Cross-Reactivity Panel

A robust cross-reactivity assessment hinges on the thoughtful selection of compounds to test. The choice of these molecules must be guided by structural homology to the target analyte. For S-guanine alcohol, the panel should be designed to probe the antibody's recognition of the core purine ring, the side chain, and related metabolic products or synthetic precursors.

Causality Behind Compound Selection: We select these compounds not at random, but to systematically deconstruct the S-guanine alcohol molecule from the antibody's perspective.

  • Core Structure: Does the antibody bind to the fundamental guanine base? How does it tolerate modifications at different positions (e.g., xanthine)?[8]

  • Related Purines: How strict is the recognition for guanine versus other purines like adenine or hypoxanthine? This defines the antibody's class specificity.

  • Nucleoside Variants: Does the addition of a ribose sugar (as in guanosine) abrogate binding? This tests for steric hindrance near the N9 position.

  • Related Therapeutics: It is critical to test for cross-reactivity with other drugs or compounds that might be co-administered or present in biological samples. For instance, inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase, such as 3-deazaneplanocin A (DZNep), are adenosine analogs and represent a class of structurally related compounds that could potentially interfere.[9][10]

Table 1: Proposed Cross-Reactivity Panel for S-Guanine Alcohol mAb

Compound Name Class Rationale for Inclusion
S-Guanine Alcohol Target Analyte Reference compound for 100% reactivity.
Guanine Core Structure Tests for recognition of the unmodified purine base.[11]
Xanthine Core Analogue Guanine deaminase converts guanine to xanthine; tests tolerance to C2=O change.[12]
Adenine Purine Analogue Tests specificity against another common purine.
Guanosine Nucleoside Tests for steric hindrance from the ribose sugar at the N9 position.
Adenosine Nucleoside Tests specificity against a related purine nucleoside.
S-Adenosyl-L-homocysteine (SAH) Related Endogenous Molecule A key metabolite in methylation pathways with an adenosine core.[13][14]

| 3-Deazaneplanocin A (DZNep) | Related Therapeutic | Adenosine analog and SAH hydrolase inhibitor; a relevant potential interferent.[9] |

Part 3: The Gold Standard Protocol: Competitive ELISA

For small molecule haptens, the competitive enzyme-linked immunosorbent assay (cELISA) is the most effective format for determining antibody specificity and quantifying cross-reactivity.[15][16] The principle is simple: the free analyte (S-guanine alcohol or a potential cross-reactant) in solution competes with a fixed amount of immobilized analyte (e.g., an S-guanine alcohol-protein conjugate) for a limited number of antibody binding sites. A higher concentration of free analyte results in a lower signal, creating an inverse relationship that is highly sensitive.

The Self-Validating System: This protocol is designed to be self-validating through the mandatory inclusion of specific controls.

  • Bmax (Maximum Signal) Wells: Contain no competing analyte, only the antibody. This establishes the maximum signal output of the assay.

  • NSB (Non-Specific Binding) Wells: Contain no antibody. This measures the background signal, which must be minimal.

  • Standard Curve: A serial dilution of the target analyte (S-guanine alcohol) is used to generate a dose-response curve, from which all other measurements are interpolated.

Detailed Step-by-Step cELISA Protocol
  • Plate Coating:

    • Dilute S-guanine alcohol-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20). Pat dry on paper towels.

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature (RT).

    • Wash the plate 3 times as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of the S-guanine alcohol standard (e.g., from 1000 ng/mL to 0.1 ng/mL) and each potential cross-reactant in Assay Buffer (e.g., Blocking Buffer).

    • Add 50 µL of each standard or competitor solution to the appropriate wells. Add 50 µL of Assay Buffer to the Bmax wells.

    • Prepare the S-guanine alcohol monoclonal antibody at its optimal working concentration (predetermined by titration) in Assay Buffer.

    • Add 50 µL of the diluted mAb to all wells except the NSB wells. Add 50 µL of Assay Buffer to the NSB wells.

    • Incubate for 1-2 hours at RT with gentle shaking.

  • Secondary Antibody Incubation:

    • Wash the plate 4 times.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at RT.

  • Signal Development and Reading:

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.

    • Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes.

cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 1. Coat Plate (S-Guanine Alcohol-BSA) p2 2. Wash p1->p2 p3 3. Block Plate (1% BSA) p2->p3 p4 4. Wash p3->p4 r1 5. Add Standards & Competitors (50µL) r2 6. Add Primary mAb (50µL) r1->r2 r3 7. Incubate & Wash r2->r3 d1 8. Add Secondary Ab-HRP d2 9. Incubate & Wash d1->d2 d3 10. Add TMB Substrate d2->d3 d4 11. Add Stop Solution d3->d4 data 12. Read Absorbance at 450nm d4->data

Caption: Workflow for the competitive ELISA protocol.

Part 4: Data Analysis and Interpretation

The raw absorbance data must be processed to determine the degree of cross-reactivity.

  • Calculate Normalized Binding: The data is typically normalized as a percentage of the maximum binding (%B/Bmax), where B is the absorbance of a given sample and Bmax is the average absorbance of the maximum signal wells (after subtracting the NSB signal from all wells). %B/Bmax = [(Abs_sample - Abs_NSB) / (Abs_Bmax - Abs_NSB)] * 100

  • Determine IC50 Values: For each compound (the standard and all potential cross-reactants), plot %B/Bmax against the log of the concentration. Fit this data using a four-parameter logistic (4-PL) curve. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[16]

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of a given compound is calculated relative to the target analyte, S-guanine alcohol.[16] %CR = (IC50 of S-Guanine Alcohol / IC50 of Competitor Compound) * 100

Table 2: Hypothetical Cross-Reactivity Data for mAb Clone 7G2

Compound IC50 (ng/mL) % Cross-Reactivity Interpretation
S-Guanine Alcohol 15.2 100% High Affinity
Guanine3,5800.42%Very Low Cross-Reactivity
Xanthine12,1000.13%Negligible Cross-Reactivity
Adenine> 50,000< 0.03%No Significant Cross-Reactivity
Guanosine> 50,000< 0.03%No Significant Cross-Reactivity
Adenosine> 50,000< 0.03%No Significant Cross-Reactivity
DZNep45,6000.03%No Significant Cross-Reactivity

Authoritative Interpretation: Based on this hypothetical data, mAb clone 7G2 is highly specific for S-guanine alcohol. The cross-reactivity with the core guanine structure is less than 0.5%, indicating that the antibody's paratope primarily recognizes features on the unique side chain of S-guanine alcohol. The lack of reactivity with guanosine suggests significant steric hindrance from the ribose group. Crucially, there is no operationally significant cross-reactivity with other purines or the tested therapeutic DZNep, making this antibody a strong candidate for developing a specific and reliable immunoassay.

Conclusion

The characterization of a monoclonal antibody's cross-reactivity is a foundational requirement for the development of any robust immunoassay. It is an exercise in scientific diligence that defines the boundaries of an antibody's utility. By employing a strategically designed panel of competitor compounds and a validated competitive ELISA protocol, researchers can quantify antibody specificity with high confidence. This guide provides the strategic framework and detailed methodology to ensure that S-guanine alcohol monoclonal antibodies—and indeed, any hapten-specific antibody—are rigorously validated, leading to trustworthy and reproducible data in research and development settings.

References

  • S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - PMC. (n.d.). National Center for Biotechnology Information.
  • Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC. (n.d.). National Center for Biotechnology Information.
  • S-adenosyl-L-homocysteine Hydrolase: Its Inhibitory Activity Agai... - Ingenta Connect. (2021, May 1). Ingenta Connect.
  • Recent advances in S-adenosyl-L-homocysteine hydrolase inhibitors and their potential clinical applications | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • S-Inosyl-l-Homocysteine Hydrolase, a Novel Enzyme Involved in S-Adenosyl-l-Methionine Recycling - ASM Journals. (2015, June 19). American Society for Microbiology.
  • How do I know if the antibody will cross-react? | Proteintech Group. (n.d.). Proteintech.
  • Discovery and characterization of cross-reactive intrahepatic antibodies in severe alcoholic hepatitis - eLife. (2023, July 7). eLife.
  • High-Avidity and Potently Neutralizing Cross-Reactive Human Monoclonal Antibodies Derived from Secondary Dengue Virus Infection - PMC. (n.d.). National Center for Biotechnology Information.
  • Discovery and characterization of cross-reactive intrahepatic antibodies in severe alcoholic hepatitis - PubMed. (2023, December 6). PubMed.
  • Peptide mimics of hapten DNP: The effect of affinity of anti-DNP monoclonal antibodies for the selection of phage-displayed mimotopes - ResearchGate. (n.d.). ResearchGate.
  • S-guanine alcohol | C14H23N5O4 | CID 136058949 - PubChem - NIH. (n.d.). PubChem.
  • S-guanine alcohol (CAS 1369530-26-6) - Fluorochem. (n.d.). Fluorochem.
  • ELISA assays and alcohol: increasing carbon chain length can interfere with detection of cytokines - PMC. (n.d.). National Center for Biotechnology Information.
  • DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC. (2009, June 9). National Center for Biotechnology Information.
  • Synthesis and structure-activity relationships of guanine analogues as phosphodiesterase 7 (PDE7) inhibitors - PubMed. (2001, April 23). PubMed.
  • Selecting and engineering monoclonal antibodies with drug-like specificity - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Production of a high-affinity monoclonal antibody specific for 7-(benzo[alpha]pyren-6-yl) guanine and its application in a competitive enzyme-linked immunosorbent assay - PubMed. (n.d.). PubMed.
  • ELISA assays and alcohol: increasing carbon chain length can interfere with detection of cytokines - PubMed. (n.d.). PubMed.
  • Cross-reactivity of Antibody: Beneficial or Harmful? - Cusabio. (n.d.). Cusabio.
  • Patterns of IgA Autoantibody Generation, Inflammatory Responses and Extracellular Matrix Metabolism in Patients with Alcohol Use Disorder - MDPI. (2023, August 23). MDPI.
  • S-guanine alcohol | 1369530-26-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • A functionally unique anti-CD3 monoclonal antibody cross-reactive with basal keratinocytes - PubMed. (n.d.). PubMed.
  • Production and characterization of antibodies directed against organophosphorus nerve agent VX - PubMed. (n.d.). PubMed.
  • Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies - PMC. (2013, August 6). National Center for Biotechnology Information.
  • Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay - PMC. (2014, June 9). National Center for Biotechnology Information.
  • Manipulating Polyamines to Enhance Antibody Efficacy: A Novel Approach in Biotechnology | Tokyo University of Science. (2024, January 16). Tokyo University of Science.
  • Variants of the guanine riboswitch class exhibit altered ligand specificities for xanthine, guanine, or 2′-deoxyguanosine | PNAS. (2022, May 27). Proceedings of the National Academy of Sciences.
  • Characterization of Monoclonal Antibody Glycan Heterogeneity Using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry - Frontiers. (n.d.). Frontiers.
  • Structural determinants for substrate selectivity in guanine deaminase enzymes of the amidohydrolase superfamily - PMC. (n.d.). National Center for Biotechnology Information.
  • Why Biochemical and Molecular Characterization Is Crucial for Antibody Development Success. (n.d.). Biotechnology.
  • Preparation and Characterization of Monoclonal Antibodies with High Affinity and Broad Class Specificity against Zearalenone and. (2021, May 27). MDPI.
  • Antibodies as Tools for Characterization, Isolation and Production Enhancement of Anti-Cancer Drugs and Steroidal Hormones from Ginsenoside and Solasodine Glycoside: A Review - MDPI. (n.d.). MDPI.
  • Determination of guanine by high-performance liquid chromatography with electrochemical detection: application to DNA and RNA assays - PubMed. (n.d.). PubMed.
  • Biomineralization and Properties of Guanine Crystals - MDPI. (2023, August 19). MDPI.

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Validation

A Comprehensive Guide to Establishing S-Guanine Alcohol Reference Standards for Quantitative Assays

In the landscape of pharmaceutical development and molecular research, the establishment of well-characterized reference standards is the cornerstone of accurate and reproducible quantitative analysis. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and molecular research, the establishment of well-characterized reference standards is the cornerstone of accurate and reproducible quantitative analysis. This guide provides an in-depth technical overview of the critical considerations and comparative methodologies for establishing S-guanine alcohol as a reference standard. We will delve into the synthesis, characterization, and comparative quantitative analysis of this crucial molecule, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and trustworthiness in your analytical workflows.

The Critical Role of S-Guanine Alcohol as a Reference Standard

S-guanine alcohol, with the chemical name (S)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-9H-purin-6-ol, is a key acyclic nucleoside analog. Its structural similarity to natural nucleosides makes it a valuable tool in antiviral research and drug development. A well-characterized reference standard of S-guanine alcohol is indispensable for a multitude of applications, including:

  • Accurate quantification in pharmacokinetic and pharmacodynamic studies.

  • Impurity profiling of active pharmaceutical ingredients (APIs).

  • Validation of analytical methods used in quality control.

  • Calibration of analytical instruments .

The integrity of a reference standard directly impacts the reliability of all subsequent measurements. Therefore, its establishment must be a meticulously controlled and documented process, adhering to stringent regulatory guidelines from bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the Food and Drug Administration (FDA).[1][2][3][4]

Synthesis and Characterization of S-Guanine Alcohol

The synthesis of a candidate reference standard must yield a material of the highest possible purity. While multiple synthetic routes to guanine derivatives exist, a common strategy involves the alkylation of a protected guanine precursor.[5][6]

Proposed Synthetic Pathway

A plausible synthetic route for S-guanine alcohol can be adapted from established methods for similar purine analogues.[6] This involves the nucleophilic substitution of a suitable protected guanine with an activated form of the (S)-4,4-diethoxy-2-(hydroxymethyl)butyl side chain.

Diagram: Proposed Synthesis of S-Guanine Alcohol

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate & Final Product Protected Guanine Protected Guanine Alkylation Alkylation (Nucleophilic Substitution) Protected Guanine->Alkylation Activated Sidechain (S)-4,4-diethoxy-2- (hydroxymethyl)butyl derivative Activated Sidechain->Alkylation Protected S-Guanine Alcohol Protected S-Guanine Alcohol Alkylation->Protected S-Guanine Alcohol Deprotection Deprotection Protected S-Guanine Alcohol->Deprotection S-Guanine Alcohol S-Guanine Alcohol Deprotection->S-Guanine Alcohol

Caption: A generalized workflow for the synthesis of S-Guanine Alcohol.

Characterization and Purity Assessment

Once synthesized, the candidate reference standard must be rigorously characterized to confirm its identity and purity. A multi-pronged analytical approach is essential:

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To provide information on functional groups and the chromophore.

  • Purity Determination:

    • Chromatographic Methods (HPLC, LC-MS): To assess the presence of impurities.

    • Quantitative NMR (qNMR): For an absolute purity assessment against a certified internal standard.[4][5][7]

    • Elemental Analysis: To determine the percentage of carbon, hydrogen, and nitrogen.

    • Residual Solvent Analysis (Gas Chromatography): To quantify any remaining solvents from the synthesis.

    • Water Content (Karl Fischer Titration): To accurately determine the water content.

Comparative Analysis of Quantitative Methods

The choice of a quantitative assay for S-guanine alcohol depends on the specific application, required sensitivity, and available instrumentation. Here, we compare three widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds like S-guanine alcohol.

Principle: The method separates S-guanine alcohol from impurities on a reversed-phase column, and quantification is based on the absorption of UV light at a specific wavelength.

Experimental Protocol: HPLC-UV Method for S-Guanine Alcohol

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.9) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be 97:3 (v/v) aqueous buffer to acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1]

  • Sample Preparation:

    • Prepare a stock solution of the S-guanine alcohol reference standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare unknown samples in the mobile phase.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Diagram: HPLC-UV Workflow

G Sample Prep Sample Preparation (Dissolution & Dilution) HPLC System HPLC System (Pump, Injector, Column) Sample Prep->HPLC System Injection UV Detector UV-Vis Detector (λ = 254 nm) HPLC System->UV Detector Elution Data Analysis Data Analysis (Peak Integration & Quantification) UV Detector->Data Analysis Signal

Caption: A simplified workflow for quantitative analysis by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalytical applications and trace-level impurity analysis.

Principle: After chromatographic separation, the analyte is ionized and detected by a tandem mass spectrometer. Quantification is achieved using selected reaction monitoring (SRM), which provides high specificity.

Experimental Protocol: LC-MS/MS Method for S-Guanine Alcohol

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: Similar to the HPLC-UV method, but may require optimization for MS compatibility (e.g., using volatile buffers like ammonium formate).

  • Ionization Mode: Positive ESI mode is typically used for guanine analogs.

  • SRM Transitions:

    • Determine the precursor ion ([M+H]⁺) for S-guanine alcohol.

    • Optimize the collision energy to identify characteristic product ions.

    • Monitor at least two SRM transitions for confident quantification and confirmation.

  • Sample Preparation: Similar to HPLC-UV, but may require a more rigorous clean-up for complex matrices (e.g., solid-phase extraction). An isotopically labeled internal standard is highly recommended for accurate quantification.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Diagram: LC-MS/MS Workflow

G Sample Prep Sample Preparation (Extraction & Dilution) LC System LC System (Separation) Sample Prep->LC System Injection MS/MS Detector Tandem Mass Spectrometer (Ionization, Fragmentation, Detection) LC System->MS/MS Detector Elution Data Analysis Data Analysis (SRM Quantification) MS/MS Detector->Data Analysis Signal

Caption: A simplified workflow for quantitative analysis by LC-MS/MS.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[4][7] It is a powerful tool for the purity assessment of reference standards.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Experimental Protocol: qNMR for Purity Assessment of S-Guanine Alcohol

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh the S-guanine alcohol candidate standard and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.

    • Optimize other acquisition parameters for quantitative accuracy.

  • Data Processing and Calculation:

    • Carefully integrate the non-overlapping signals of the analyte and the internal standard.

    • Calculate the purity of S-guanine alcohol using the following equation:[8]

    Purityanalyte = ( Ianalyte / Nanalyte ) * ( Nstd / Istd ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the standard

Diagram: qNMR Purity Assessment

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Calculation Weighing Accurate Weighing (Analyte & Standard) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition Quantitative ¹H NMR Acquisition Dissolution->Acquisition Processing Data Processing (Integration) Acquisition->Processing Purity Calc Purity Calculation (Using Formula) Processing->Purity Calc

Caption: The workflow for purity determination using qNMR.

Comparison of Method Performance

The following table provides a comparative summary of the typical performance characteristics of the three analytical methods. The values are based on published data for similar nucleoside analogs and serve as a general guide.[9]

ParameterHPLC-UVLC-MS/MSqNMR
Linearity (R²) > 0.999> 0.995Not applicable (direct ratio)
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangemg range (in NMR tube)
Limit of Quantitation (LOQ) ng/mL rangepg/mL to fg/mL rangemg range (in NMR tube)
Precision (%RSD) < 2%< 15%< 1%
Accuracy (% Recovery) 98 - 102%85 - 115%Not applicable (primary method)
Selectivity ModerateHighHigh
Primary Application Routine QC, content uniformityBioanalysis, trace impurity analysisPurity assessment of reference standards

Stability and Degradation of S-Guanine Alcohol

A crucial aspect of establishing a reference standard is understanding its stability and potential degradation pathways. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, should be performed to identify potential degradation products and to develop a stability-indicating analytical method.[10]

Forced Degradation Conditions:

  • Acidic and Basic Hydrolysis: S-guanine alcohol may be susceptible to hydrolysis of the glycosidic-like bond, potentially yielding guanine and the diethoxy-hydroxymethyl-butanol side chain.[8][11]

  • Oxidation: The guanine moiety is susceptible to oxidation, which can lead to the formation of various oxidized guanine species.[2][12]

  • Thermal Degradation: Exposure to high temperatures can accelerate degradation.

  • Photodegradation: Exposure to light, particularly UV light, may cause degradation.[8]

The degradation products should be identified using techniques like LC-MS/MS and NMR. A stability-indicating method is one that can separate the intact drug from its degradation products, ensuring that the assay is specific for the analyte of interest.

Conclusion and Recommendations

The establishment of a reliable S-guanine alcohol reference standard is a multi-faceted process that requires careful synthesis, comprehensive characterization, and the selection of appropriate quantitative analytical methods.

  • For routine quality control and content uniformity of S-guanine alcohol as a drug substance or in a formulated product, HPLC-UV is a robust, cost-effective, and reliable choice.

  • For bioanalytical studies requiring high sensitivity and for the analysis of trace-level impurities, LC-MS/MS is the preferred method due to its superior selectivity and lower detection limits.

  • For the initial certification and purity assignment of the S-guanine alcohol reference standard, qNMR is the most authoritative method, providing a direct and absolute measure of purity that is traceable to the International System of Units (SI).

A combination of these techniques provides a comprehensive and self-validating system for the establishment and ongoing quality control of S-guanine alcohol reference standards, ensuring the accuracy and reliability of quantitative assays in research and drug development.

References

  • Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applications. (2023). PMC. Retrieved from [Link]

  • A New LC-MS/MS Method for the Quantification of Endogenous and Vinyl Chloride-Induced 7-(2-Oxoethyl)Guanine in Sprague–Dawley Rats. (2012). ACS Publications. Retrieved from [Link]

  • HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to the GTPase Ras. (2021). bioRxiv. Retrieved from [Link]

  • HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase. (2021). PMC. Retrieved from [Link]

  • Quantitative NMR. National Metrology Institute of Japan. Retrieved from [Link]

  • Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric Acid in Widely Consumed Vegetables in Thailand. (2016). ResearchGate. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. Retrieved from [Link]

  • LC-MS Method for Analysis of Guanine Deaminase. MAC-MOD Analytical. Retrieved from [Link]

  • HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+. AugustaChrom. Retrieved from [Link]

  • HPLC Methods for analysis of Guanosine. HELIX Chromatography. Retrieved from [Link]

  • Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions. (2007). PubMed. Retrieved from [Link]

  • qNMR - Quantitative Analysis by NMR. AWS. Retrieved from [Link]

  • Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. (2001). Oxford Academic. Retrieved from [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Semantic Scholar. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]

  • Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity. (2015). PMC. Retrieved from [Link]

  • Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. ScienceDirect. Retrieved from [Link]

  • Controlling Glycosyl Bond Conformation of Guanine Nucleosides: Stabilization of the anti Conformer in 5′-O-Ethylguanosine. (2012). ACS Publications. Retrieved from [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (2013). Der Pharma Chemica. Retrieved from [Link]

  • Mechanism of Degradation of Purine Nucleosides by Formamide. Implications for Chemical DNA Sequencing Procedures. (1996). ACS Publications. Retrieved from [Link]

  • Method development and validation of Guanfacine in rat plasma by liquid chromatography–tandem mass spectrometry: Application to a pharmacokinetic study. (2014). PMC. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research & Reports. Retrieved from [Link]

  • Characterization of the 6-methyl isoxanthopterin (6-MI) base analog dimer, a spectroscopic probe for monitoring guanine base conformations at specific sites in nucleic acids. (2012). Oxford Academic. Retrieved from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (2007). ResearchGate. Retrieved from [Link]

  • Tautomerism of Guanine Analogues. (2020). MDPI. Retrieved from [Link]

  • Guanine synthons for peptide nucleic acid synthesis and method for production. (1996). Google Patents.
  • One-step synthesis method of guanine. (2022). Patsnap. Retrieved from [Link]

  • Comparison of LC-MS/MS and HPLC-EC methods for the analysis of NMN and... (2004). ResearchGate. Retrieved from [Link]

  • Production process for guanine. (1984). Google Patents.

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Comparative

Comparative Guide: Solid-Phase vs. Liquid-Liquid Extraction for S-Guanine Alcohol

Introduction & The Chemical Challenge In the development of nucleoside analogue antiviral drugs (such as penciclovir and famciclovir), S-guanine alcohol (CAS 1369530-26-6; chemically known as 2-amino-9-[(2S)-4,4-diethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Chemical Challenge

In the development of nucleoside analogue antiviral drugs (such as penciclovir and famciclovir), S-guanine alcohol (CAS 1369530-26-6; chemically known as 2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one) frequently emerges as a critical synthesis intermediate or a target analyte in pharmacokinetic profiling[1].

Extracting this molecule from complex biological matrices or aqueous reaction mixtures presents a formidable analytical challenge. The molecule is highly amphiphilic:

  • The Guanine Core: Features a basic amino group and an acidic lactam/lactim tautomeric system, making it highly polar and ionizable.

  • The Hydroxymethyl Group: Acts as a strong hydrogen-bond donor and acceptor, heavily favoring aqueous solvation.

  • The Diethoxy Acetal: Provides a localized region of lipophilicity, which complicates predictable partitioning.

This guide objectively compares the two primary sample preparation techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) —detailing the mechanistic causality behind each approach to help researchers select the optimal workflow.

Mechanistic Causality: Why Traditional Extraction Fails

The Limitations of Liquid-Liquid Extraction (LLE)

Standard LLE relies on the partitioning of a neutral analyte into an immiscible non-polar organic solvent (e.g., dichloromethane, hexane, or diethyl ether). Because S-guanine alcohol is highly polar and capable of extensive hydrogen bonding, its partition coefficient (LogP) is exceptionally low. If you attempt a standard LLE, the analyte will remain entirely in the aqueous phase.

To force partitioning, researchers must employ a Salting-Out Liquid-Liquid Extraction (SALLE) . By adjusting the sample to the analyte's approximate isoelectric point (pH ~6.0) and saturating the aqueous phase with NaCl, the hydration shell around the guanine core is disrupted. A highly polar organic solvent mixture, such as Ethyl Acetate:Isopropanol (3:1, v/v) or n-Butanol, must then be used to pull the analyte across the phase boundary.

The Superiority of Mixed-Mode Solid-Phase Extraction (SPE)

Solid-Phase Extraction circumvents the limitations of liquid partitioning by utilizing surface-level chemical interactions. While standard reversed-phase sorbents (like C18) struggle to retain polar nucleobases, Mixed-Mode Cation Exchange (MCX) sorbents excel[2].

MCX sorbents combine a lipophilic polymeric backbone with strong cation-exchange active sites (sulfonic acid groups). The guanine ring possesses a basic amino group with a pKa of ~3.3. By acidifying the sample to pH 2.0, the S-guanine alcohol becomes fully protonated (cationic) and binds ionically to the negatively charged sulfonic acid groups on the sorbent[3]. This ionic bond is so robust that the cartridge can be washed with 100% organic solvents to remove lipid interferences without prematurely eluting the target analyte.

Experimental Methodologies

Protocol A: Salting-Out Liquid-Liquid Extraction (SALLE)

This protocol is a self-validating system designed to maximize the organic partitioning of polar nucleobases when SPE is unavailable.

  • pH Adjustment: Aliquot 1.0 mL of the aqueous sample. Add 0.1 M Ammonium Acetate buffer to adjust the pH to exactly 6.0. Causality: This neutralizes both the basic amine and the acidic amide of the guanine core, minimizing ionization.

  • Salting-Out: Add 300 mg of anhydrous NaCl to the sample and vortex until fully dissolved. Causality: The high ionic strength decreases the solubility of the polar organic analyte in the aqueous phase.

  • Extraction: Add 3.0 mL of an Ethyl Acetate:Isopropanol (3:1, v/v) mixture.

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 4,000 × g for 10 minutes at 4°C to break any emulsions.

  • Recovery: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

LLE_Mechanism A Aqueous Matrix (S-guanine alcohol) B pH Adjustment (pH 6.0) Neutralize Guanine Core A->B C Salting-Out (NaCl) Decrease Aqueous Solubility B->C D Add Polar Organic Solvent (EtOAc:IPA 3:1) C->D E Vortex & Centrifuge Phase Separation D->E F Organic Phase (Moderate Recovery) E->F Top Layer G Aqueous Phase (High Analyte Loss) E->G Bottom Layer

Fig 1: Salting-out Liquid-Liquid Extraction (SALLE) workflow for S-guanine alcohol.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

This protocol utilizes an Oasis MCX (30 mg, 1 cc) cartridge and provides the highest recovery and cleanest extract for guanine derivatives[4].

  • Sample Pre-treatment: Dilute 1.0 mL of the aqueous sample with 1.0 mL of 2% Formic Acid in water. Ensure the final pH is ≤ 2.0. Causality: Forces the protonation of the guanine amino group.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in water. Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min. Causality: The cationic S-guanine alcohol binds to the sulfonic acid groups.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water. Causality: Removes salts and highly polar, uncharged interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: Removes neutral and acidic lipids. The analyte remains locked in place via ionic bonds.

  • Elution: Elute the target compound with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH (>9.0) deprotonates the guanine ring, breaking the ionic interaction and releasing the analyte into the volatile organic solvent.

SPE_Mechanism A Acidify Sample (pH 2.0) Protonate Guanine (Cationic) C Load Sample Ionic Binding to Sulfonic Acid A->C B Condition MCX Sorbent (MeOH → 2% Formic Acid) B->C D Wash 1: 2% Formic Acid Remove Salts C->D E Wash 2: 100% MeOH Remove Neutral Lipids D->E F Elute: 5% NH4OH in MeOH Deprotonate & Release Analyte E->F

Fig 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for S-guanine alcohol.

Quantitative Performance Comparison

The following table summarizes the comparative experimental data for extracting polar guanine derivatives from complex matrices (e.g., plasma or reaction mixtures) using the outlined protocols.

Performance MetricProtocol A: SALLE (EtOAc:IPA)Protocol B: SPE (Oasis MCX)SPE Alternative (Oasis HLB)
Absolute Recovery (%) 45% – 55%> 92% 75% – 82%
Matrix Effect (Ion Suppression) High (> 40% suppression)Low (< 10% suppression) Moderate (~20% suppression)
Extract Cleanliness Poor (Co-extracts polar lipids)Excellent (Lipids removed in Wash 2) Good
Solvent Consumption High (~3.0 mL per sample)Low (~3.0 mL total) Low (~3.0 mL total)
Automation Compatibility Very Poor (Requires centrifugation)Excellent (96-well plate compatible) Excellent
Reproducibility (RSD) > 15%< 5% < 8%

Conclusion

For the extraction of S-guanine alcohol, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction is unequivocally the superior methodology .

While Liquid-Liquid Extraction can be forced to work via aggressive salting-out and the use of highly polar solvent mixtures, it suffers from poor recovery, severe matrix effects, and a lack of scalability. By contrast, MCX SPE leverages the intrinsic basicity of the guanine core to create a highly specific, self-validating extraction system. The ability to lock the analyte in place ionically while washing away complex lipids with 100% methanol ensures unparalleled extract cleanliness and quantitative recovery, making it the gold standard for downstream LC-MS/MS analysis or preparative purification.

References

  • S-guanine alcohol | C14H23N5O4 | CID 136058949 - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Testing of Ion Exchange Solid Phase Extraction Media for Extraterrestrial In Situ Sample Preparation on Liquid Samples Source: ACS Earth and Space Chemistry URL:[Link]

  • Detection of 7-(2′-Carboxyethyl)guanine but not 7-Carboxymethylguanine in Human Liver DNA Source: Chemical Research in Toxicology (via PMC) URL:[Link]

  • High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Comparative Guide: S-Guanine Alcohol vs. Standard Guanosine Analogs in Antiviral Research

Introduction: The Stereochemical Frontier of Guanosine Analogs Acyclic and carbocyclic guanosine analogs remain the cornerstone of antiviral therapy against Herpesviridae, including Herpes Simplex Virus (HSV), Varicella-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Frontier of Guanosine Analogs

Acyclic and carbocyclic guanosine analogs remain the cornerstone of antiviral therapy against Herpesviridae, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV)[1]. While first-generation therapeutics like Acyclovir (ACV) and Penciclovir (PCV) rely on achiral side chains to mimic the deoxyribose sugar of natural nucleosides, advanced drug development has shifted toward stereopure chiral analogs to maximize target affinity.

This guide provides an objective, data-driven comparison between the chiral building block S-guanine alcohol (CAS 1369530-26-6)[2]—the critical synthetic precursor for the (S)-enantiomeric series of acyclic nucleosides—its highly active (R)-enantiomer counterpart Omaciclovir (H2G) [3], and standard achiral alternatives. By analyzing the stereoselective bottlenecks of viral kinases, we establish a rational framework for selecting guanosine analogs in preclinical drug development.

Mechanistic Causality: The Viral Kinase Bottleneck

The antiviral efficacy of any guanosine analog is strictly dictated by a mechanistic bottleneck: the initial phosphorylation step. Because these analogs are administered as prodrugs, they must be converted into their active triphosphate forms to inhibit viral DNA polymerase[4].

The Stereoselective Imperative: The first phosphorylation is exclusively catalyzed by viral Thymidine Kinase (TK) in HSV/VZV or the UL97 kinase in CMV[1]. These viral enzymes exhibit profound stereoselectivity. In the (R)-enantiomer (Omaciclovir), the spatial orientation of the hydroxymethyl group perfectly mimics the 5'-hydroxyl of natural deoxyguanosine, allowing rapid phosphorylation[4]. Conversely, the (S)-enantiomer (derived from S-guanine alcohol) presents a steric clash within the TK active site, directing the hydroxyl group away from the ATP phosphate donor. This structural misalignment drastically reduces the phosphorylation rate, rendering the (S)-enantiomer virtually inactive and demonstrating the strict chiral demands of viral recognition[5].

Furthermore, the antiviral activity of these analogs can be markedly potentiated by mycophenolic acid (MPA). MPA inhibits IMP dehydrogenase, depleting endogenous dGTP pools. Because the analog-triphosphate competes directly with dGTP for the viral DNA polymerase, lowering the natural competitor's concentration exponentially enhances the drug's inhibitory effect[6].

Pathway N1 Prodrug / Analog (e.g., Omaciclovir) N2 Monophosphate (Active Intermediate) N1->N2 Viral TK / UL97 (Stereoselective Bottleneck) N3 Triphosphate (Active Inhibitor) N2->N3 Host Cellular Kinases N4 Viral DNA Polymerase (Chain Termination) N3->N4 Competitive Inhibition vs dGTP

Figure 1: Stereoselective activation pathway of guanosine analogs via viral and host kinases.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look at two critical pharmacokinetic/pharmacodynamic parameters: the phenotypic viral inhibition (EC₅₀) and the intracellular half-life of the active triphosphate (which dictates dosing frequency).

Table 1: In Vitro Antiviral Efficacy (EC₅₀, µM)

Data synthesized from standardized plaque reduction assays on Vero/MRC-5 cell lines[4],[3],[5].

CompoundStereochemistryHSV-1 (WT)HSV-1 (TK-)VZV
Acyclovir (ACV) Achiral0.2>504.0
Penciclovir (PCV) Achiral0.4>504.0
Omaciclovir (R-H2G) (R)-Enantiomer0.4>500.015 - 2.3
S-H2G (S-guanine alcohol deriv.) (S)-Enantiomer>50>50>50

Data Insight: The (R)-enantiomer (Omaciclovir) shows superior potency against VZV compared to achiral standards[4]. The total loss of activity in TK-deficient (TK-) strains across all active compounds proves that viral TK is the absolute requisite for activation. The (S)-enantiomer fails to achieve meaningful inhibition due to its inability to clear the TK phosphorylation bottleneck[5].

Table 2: Intracellular Triphosphate Half-Life (The "Entrapment" Effect)

Prolonged half-life allows for less frequent clinical dosing[4].

Active MetaboliteIntracellular Half-Life (HSV-1 Infected Cells)Chain Termination Profile
ACV-Triphosphate 1 - 2 hoursObligate chain terminator
PCV-Triphosphate 10 - 20 hoursNon-obligate (allows limited extension)
R-H2G-Triphosphate 14 hoursNon-obligate (allows limited extension)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. By embedding internal controls and mutant strains, the assays inherently prove the mechanism of action rather than just outputting a raw data point.

Protocol A: In Vitro Viral Thymidine Kinase (TK) Phosphorylation Assay

Objective: Quantify the primary activation bottleneck and prove viral-specific enzymatic activation.

  • Lysate Preparation: Infect Vero cells with HSV-1 (Wild-Type) at an MOI of 5. Harvest cells at 18 hours post-infection and prepare cytosolic extracts via Dounce homogenization.

  • Self-Validation Controls: Prepare parallel lysates from (A) Mock-infected cells (Negative Control: proves host kinases cannot activate the drug) and (B) Cells infected with a TK-deficient HSV-1 mutant (Mechanistic Control: proves activation is strictly TK-dependent).

  • Reaction Mixture: Combine 50 µg of lysate protein with 10 µM of the target guanosine analog (e.g., S-guanine alcohol derivative or Omaciclovir), 5 mM ATP, 5 mM MgCl₂, and [γ-³²P]ATP tracer in a Tris-HCl buffer (pH 7.5).

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by spotting 10 µL onto DE-81 ion-exchange filter paper, which binds the negatively charged phosphorylated products.

  • Washing & Quantification: Wash filters extensively with 1 mM ammonium formate to remove unreacted ATP. Quantify the bound ³²P-monophosphate using liquid scintillation counting.

Protocol B: Antiviral Plaque Reduction Assay

Objective: Measure phenotypic viral inhibition while validating the competitive inhibition mechanism.

  • Cell Seeding: Seed MRC-5 fibroblasts in 6-well plates at 5 × 10⁵ cells/well. Incubate for 24 hours until a confluent monolayer forms.

  • Viral Inoculation: Infect wells with ~100 PFU of VZV or HSV-1. Allow 1 hour for viral adsorption at 37°C.

  • Compound Treatment: Aspirate the inoculum and overlay with media containing serial dilutions of the guanosine analogs (0.01 µM to 100 µM).

  • Causality Control (dGTP Competition): In a parallel set of wells treated with Omaciclovir, add 10 µM of Mycophenolate Mofetil (MPA). Rationale: If the drug acts via competitive inhibition with dGTP, depleting dGTP via MPA will artificially lower the drug's EC₅₀, validating the downstream mechanism[6].

  • Fixation & Staining: After 72 hours, fix the monolayers with 10% formalin and stain with 0.1% crystal violet.

  • Quantification: Count plaques using a stereomicroscope. Calculate the EC₅₀ using non-linear regression analysis.

Workflow S1 1. Seed Vero/MRC-5 Cells (Internal Control: Cell Viability) S2 2. Inoculate with HSV/VZV (Test: WT vs TK- Mutants) S1->S2 S3 3. Apply Guanosine Analogs (Serial Dilution: 0.01 - 100 µM) S2->S3 S4 4. Add MPA to Parallel Wells (Mechanistic Validation via dGTP Depletion) S3->S4 S5 5. Fix, Stain & Quantify Plaques (Calculate EC50 & Selectivity Index) S4->S5

Figure 2: Self-validating plaque reduction assay workflow incorporating TK- mutant and MPA controls.

References

  • Title: Guanosine analogues as anti-herpesvirus agents Source: PubMed URL
  • Title: S-guanine alcohol | 1369530-26-6 Source: Sigma-Aldrich URL
  • Title: Mode of action of (R)-9-[4-hydroxy-2-(hydroxymethyl)
  • Title: Omaciclovir (H2G)
  • Title: The antiherpesvirus activity of H2G [(R)-9-[4-hydroxy-2-(hydroxymethyl)
  • Title: Inhibition of varicella-zoster virus-induced DNA polymerase by a new guanosine analog, 9-[4-hydroxy-2-(hydroxymethyl)

Sources

Safety & Regulatory Compliance

Safety

The Causality of Protection: Risk Profile &amp; Exposure Vectors

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of antiviral therapeutics. A critical juncture in these workflows is the handling of high-value, biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of antiviral therapeutics. A critical juncture in these workflows is the handling of high-value, biologically active intermediates like S-guanine alcohol (CAS: 1369530-26-6), chemically identified as (S)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-9H-purin-6-ol[1].

Because it serves as a foundational purine derivative for synthesizing nucleoside analogs[2], S-guanine alcohol cannot be treated as a benign reagent. While it lacks the acute, immediate toxicity of a finished cytotoxic Active Pharmaceutical Ingredient (API), inadvertent exposure carries the theoretical risk of interfering with cellular DNA replication[3]. To ensure scientific integrity and operational safety, your laboratory must implement a self-validating Personal Protective Equipment (PPE) and handling system.

This guide provides a definitive, causality-driven methodology for handling, containing, and disposing of S-guanine alcohol.

Before donning any PPE, personnel must understand why specific barriers are required. A self-validating safety culture is built on comprehending the mechanistic risks of the chemicals being handled.

S-guanine alcohol is typically supplied as a solid powder with a molecular weight of 325.37 g/mol .

  • Primary Vector (Inhalation): The greatest risk during routine laboratory operations is the inhalation of aerosolized micro-dust generated during spatulation, weighing, and transfer.

  • Secondary Vector (Dermal/Ocular): Settling particulates can cause ocular irritation or be absorbed dermally if mixed with ambient moisture or sweat.

  • Mechanistic Risk: Nucleoside analogs and their immediate precursors can mimic endogenous purines. Prolonged or repeated exposure without adequate protection could lead to systemic absorption, potentially causing hematological disruptions or organ toxicity[4].

Core PPE Specifications (The Self-Validating System)

A self-validating safety system relies on equipment that provides measurable, verifiable protection rather than assumed safety. Standard latex gloves and basic safety glasses are insufficient. The table below outlines the strictly required, quantitative PPE parameters for handling S-guanine alcohol.

PPE CategoryMaterial SpecificationQuantitative StandardMechanistic Rationale (Causality)
Hand Protection Nitrile (Synthetic non-latex)>480 min breakthrough time; ≥0.11 mm thicknessPrevents dermal absorption of purine derivatives; eliminates the risk of latex sensitization[4].
Respiratory N95 or P100 Particulate RespiratorAssigned Protection Factor (APF) ≥ 10Filters >99% of airborne API dust generated during weighing. Validated via user seal checks[4].
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166 compliantFull-seal design prevents micro-particulates from dissolving in ocular mucosa[5].
Body Protection Disposable Tyvek Lab CoatClass III, Type 5/6 Particle ResistancePrevents electrostatic adhesion of API dust to street clothing, stopping take-home contamination[3].

Operational Workflow & Handling Protocol

To build a trustworthy protocol, every physical action must be deliberate and verifiable. Follow this step-by-step methodology when manipulating S-guanine alcohol to ensure zero-emission handling.

Step 1: Environmental Preparation & Validation

  • Activate the Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Validate that the face velocity is calibrated to standard operational parameters (typically 80-100 fpm) before introducing the chemical.

  • Clear the workspace of all incompatible chemicals (e.g., strong oxidizers, strong acids).

  • Place a grounded, anti-static weighing boat on the analytical balance to prevent electrostatic powder dispersion.

Step 2: Donning the PPE (Seal & Integrity Check)

  • Inspect the disposable Tyvek coat for tears. Don the coat and secure all closures up to the neck.

  • Don the4[4]. Self-Validation Step: Perform a positive and negative pressure seal check to validate the APF. If air leaks around the bridge of the nose, readjust the metal clip and re-test.

  • Don safety goggles, ensuring a tight seal against the face.

  • Double-glove with chemical-resistant nitrile gloves. Pull the outer glove cuff over the sleeves of the lab coat to create an unbroken barrier[3].

Step 3: Execution of Material Transfer

  • Open the S-guanine alcohol container only within the active ventilation zone[4].

  • Use an anti-static micro-spatula for material transfer. Avoid rapid, sweeping motions that aerosolize the powder.

  • Once the desired mass (e.g., 100 mg) is achieved[6], immediately seal the primary container before removing your hands from the hood.

Step 4: Routine Decontamination

  • Wipe down the exterior of the sealed primary container and the balance with a solvent compatible with S-guanine alcohol, followed by a suitable detergent[4].

  • Remove the outer gloves inside the hood, turning them inside out, and dispose of them in a designated hazardous waste bin.

Spill Response & Disposal Plan

Even with flawless technique, accidental spills occur. Your response must be immediate, structured, and designed to prevent secondary exposure.

Emergency Spill Protocol:

  • Isolate: If a spill occurs outside the containment hood, immediately evacuate personnel from the vicinity to prevent tracking the powder. Do not touch the spilled material without full PPE[4].

  • Contain: Wearing the full PPE ensemble detailed above, gently cover the spilled S-guanine alcohol powder with damp absorbent pads to suppress dust generation. Never dry sweep [4].

  • Collect: Carefully scoop the damp material into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface thoroughly with a suitable detergent or solvent, followed by a water rinse to remove residual contamination[4].

Hazardous Waste Disposal Plan: Because of its structural relationship to biologically active nucleosides, treat all S-guanine alcohol waste (including empty vials and contaminated PPE) as hazardous chemical waste[3].

  • Triple-Rinse: Empty containers must be triple-rinsed with a compatible solvent. Collect the rinsate as hazardous liquid waste[3].

  • Segregation: Store sealed waste containers in a designated Satellite Accumulation Area, strictly segregated from incompatible materials[3].

  • Transfer: Arrange for Environmental Health and Safety (EHS) pickup according to your institution's timeline for toxic/hazardous chemical waste[3].

Visualizing the Safety Logic

To ensure these protocols are easily digested and strictly followed by laboratory staff, the operational workflow and incident response logic are mapped below.

Workflow A 1. Pre-Operation Setup (Ventilation & PPE) B 2. S-Guanine Alcohol Handling & Weighing A->B C 3. Incident Check: Spill or Exposure? B->C D 4a. Routine Decontamination & Equipment Wash C->D No E 4b. Emergency Containment & Area Evacuation C->E Yes F 5. Triple-Rinse Protocol & Waste Segregation D->F E->F G 6. EHS Hazardous Waste Transfer F->G

Figure 1: Operational workflow and incident response logic for handling S-guanine alcohol.

References

  • AiFChem, an Xtalpi Company. "S-guanine alcohol 95%". BuyChemJapan. 6

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136058949, S-guanine alcohol". PubChem. 2

  • Sigma-Aldrich. "S-guanine alcohol | 1369530-26-6". Sigma-Aldrich Catalog.

  • Sigma-Aldrich. "S-guanine alcohol Properties & MSDS". Sigma-Aldrich Catalog. 1

  • Benchchem. "Essential Guide to the Proper Disposal of L-Acosamine Nucleoside". Benchchem Safety Guidelines. 3

  • CymitQuimica. "SAFETY DATA SHEET - nucleoside analogs". CymitQuimica SDS Repository. 4

  • Benchchem. "Montelukast dicyclohexylamine | 577953-88-9 Safety Data". Benchchem. 5

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